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  • Product: 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid
  • CAS: 135285-81-3

Core Science & Biosynthesis

Foundational

A Predictive and Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Potential In Vitro Biological Activity of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid Abstract This technical guide delineates the predicted in vitro biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential In Vitro Biological Activity of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid

Abstract

This technical guide delineates the predicted in vitro biological activities of the novel chemical entity 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. Based on a comprehensive analysis of its core structural motifs—a sulfanilamide backbone and a 2-aminothiazole ring—this document proposes a targeted screening strategy to elucidate its therapeutic potential. We will explore likely activities including, but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, complete with the scientific rationale underpinning each methodological choice. Our objective is to furnish researchers with a robust framework for the initial in vitro characterization of this promising compound.

Introduction: Deconstructing 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid

The compound 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is a synthetic molecule that strategically combines two pharmacologically significant scaffolds: the sulfanilamide group, renowned for its antimicrobial and carbonic anhydrase inhibitory properties, and the 2-aminothiazole ring, a versatile heterocycle present in a wide array of bioactive compounds with anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The amalgamation of these two moieties suggests a synergistic or additive biological effect, making this compound a compelling candidate for in-depth in vitro evaluation.

This guide will serve as a roadmap for the initial biological screening of this molecule. We will proceed by dissecting the potential contributions of each structural component to its overall bioactivity profile and outline a logical, step-by-step approach to its experimental validation.

Predicted Biological Activities and Proposed Investigational Workflows

Based on the extensive literature on sulfanilamide and 2-aminothiazole derivatives, we can hypothesize several key biological activities for 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid.

Anticancer Activity

The 2-aminothiazole moiety is a well-established pharmacophore in the design of anticancer agents.[2][3] Furthermore, certain sulfanilamide derivatives have also demonstrated potent antitumor activities.[5] Therefore, it is highly probable that the target compound will exhibit cytotoxic or cytostatic effects against various cancer cell lines.

The anticancer effect could be mediated through various pathways, including but not limited to:

  • Tubulin Polymerization Inhibition: Some sulfanilamide derivatives are designed as antitubulin agents.[5]

  • Kinase Inhibition: The 2-aminothiazole scaffold is present in several kinase inhibitors.[6]

  • Induction of Apoptosis: Many anticancer compounds exert their effect by triggering programmed cell death.

G cluster_0 Phase 1: Broad Spectrum Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation in Sensitive Cell Lines Initial Screening MTT/MTS Assay on NCI-60 Cell Line Panel Dose-Response IC50 Determination Initial Screening->Dose-Response Cell Cycle Flow Cytometry (Propidium Iodide Staining) Dose-Response->Cell Cycle Apoptosis Annexin V/PI Staining Cell Cycle->Apoptosis Target Identification Kinase Profiling/Tubulin Polymerization Assay Apoptosis->Target Identification

Caption: Workflow for in vitro anticancer activity assessment.

Protocol 1: MTT/MTS Cytotoxicity Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The sulfanilamide core is the defining feature of sulfa drugs, a class of synthetic antimicrobial agents.[1][7] The 2-aminothiazole ring is also a common feature in many compounds with antibacterial and antifungal properties.[3][8][9][10] This strong precedent suggests that 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is a prime candidate for antimicrobial screening.

The primary antimicrobial mechanism of sulfanilamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[7] The thiazole moiety might contribute to this activity or confer additional mechanisms.

G cluster_0 Initial Screening cluster_1 Quantitative Assessment Disk Diffusion Disk Diffusion Assay (Qualitative) MIC Broth Microdilution for MIC Determination Disk Diffusion->MIC MBC Plating for MBC Determination MIC->MBC

Caption: Workflow for in vitro antimicrobial activity assessment.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][9]

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

  • Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Sulfonamides are a classic class of carbonic anhydrase (CA) inhibitors.[1] Given the presence of the arylsulfonamide group, it is logical to screen for activity against various CA isozymes.

Recent studies have shown that some novel sulfonamide derivatives exhibit α-glucosidase inhibitory activity, suggesting a potential role in managing type 2 diabetes.[11]

G Compound 2-[[(4-Aminophenyl)sulfonyl]amino] -4-thiazoleacetic acid Enzyme Assay 1 Carbonic Anhydrase Inhibition Assay Compound->Enzyme Assay 1 Enzyme Assay 2 α-Glucosidase Inhibition Assay Compound->Enzyme Assay 2 Data Analysis IC50 Determination Enzyme Assay 1->Data Analysis Enzyme Assay 2->Data Analysis

Caption: Workflow for enzyme inhibition screening.

Protocol 3: Carbonic Anhydrase Inhibition Assay (Esterase Assay)

  • Enzyme and Substrate: Use purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) and p-nitrophenyl acetate (p-NPA) as the substrate.

  • Assay Procedure: In a 96-well plate, add buffer, the test compound at various concentrations, and the CA enzyme. Initiate the reaction by adding the substrate.

  • Data Acquisition: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: α-Glucosidase Inhibition Assay

  • Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[11]

  • Assay Procedure: Pre-incubate the enzyme with various concentrations of the test compound in a buffer solution. Start the reaction by adding pNPG.

  • Data Acquisition: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

Cell LineIC50 (µM)
MCF-75.2
A54912.8
HCT1168.1
PC-3>100

Table 2: Hypothetical Antimicrobial Activity Data

OrganismMIC (µg/mL)
S. aureus16
B. subtilis32
E. coli64
P. aeruginosa>128

Table 3: Hypothetical Enzyme Inhibition Data

EnzymeIC50 (nM)
hCA I250
hCA II50
α-Glucosidase1200

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial in vitro biological evaluation of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. The proposed workflows and protocols are based on established methodologies and the known activities of its constituent chemical moieties. The successful execution of these experiments will provide crucial insights into the therapeutic potential of this novel compound and guide future research, including structure-activity relationship (SAR) studies, in vivo efficacy testing, and preclinical development.

References

  • Al-Suwaidan, I. A., et al. (2014). Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents. SpringerPlus, 3, 210. Available at: [Link]

  • Al-Qahtani, A. A., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of Applied Pharmaceutical Science, 14(1), 135-144. Available at: [Link]

  • Aday, B., et al. (2011). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Bioorganic & Medicinal Chemistry, 19(12), 3745-3752. Available at: [Link]

  • Desai, N. C., et al. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 139-147. Available at: [Link]

  • Kallappa, M. D., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3651-3658. Available at: [Link]

  • Abdel-Gawad, H., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14, 8049-8061. Available at: [Link]

  • Vlase, L., et al. (2024). Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Molecules, 29(6), 1419. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Available at: [Link]

  • Bradshaw, T. D., et al. (1996). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British Journal of Cancer, 73(3), 321-329. Available at: [Link]

  • Mahmood Kubba, A. A., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 79-88. Available at: [Link]

  • Ude, C. N., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5599. Available at: [Link]

  • Sharma, P. C., et al. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Mini Reviews in Medicinal Chemistry, 6(6), 633-637. Available at: [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. Available at: [Link]

  • Wang, Y., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 7(5), 933-939. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Kumar, A., & Kumar, R. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. Available at: [Link]

Sources

Exploratory

synthesis pathways and precursors for 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid

An In-Depth Technical Guide to the Synthesis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overvi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways, precursor preparation, and critical process considerations for the synthesis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. As a molecule combining the structural motifs of sulfonamides and aminothiazoles, its synthesis is of significant interest in medicinal chemistry and drug discovery. This document emphasizes the underlying chemical principles, validated experimental protocols, and strategic considerations for a successful and reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

The molecular architecture of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid lends itself to a convergent synthetic strategy. The most logical and widely practiced disconnection occurs at the sulfonamide (S-N) bond. This retrosynthetic analysis deconstructs the target molecule into two primary precursors: a sulfonyl chloride moiety and an aminothiazole moiety.

This approach offers significant advantages, including the ability to synthesize and purify precursors independently, maximizing overall yield and simplifying the final coupling step.

G Target 2-[[(4-Aminophenyl)sulfonyl]amino]- 4-thiazoleacetic acid Bond Key Disconnection: Sulfonamide Bond Formation Target->Bond Retrosynthesis Precursor_A Precursor A: 4-Aminobenzenesulfonyl Chloride (Protected Form) Bond->Precursor_A Precursor_B Precursor B: 2-Amino-4-thiazoleacetic Acid (Ester Form) Bond->Precursor_B

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor A: 4-Acetamidobenzenesulfonyl Chloride

The synthesis of the sulfonyl chloride precursor is foundational. It typically begins with aniline, which is first protected as acetanilide to prevent side reactions on the amino group during the aggressive chlorosulfonation step.

Mechanism and Rationale

The key transformation is an electrophilic aromatic substitution where chlorosulfonic acid serves as both the solvent and the electrophilic agent. The acetyl group is a moderately activating, ortho-, para-director. Due to steric hindrance from the bulky acetylamino group, substitution occurs predominantly at the para position. The N-acetyl protecting group is crucial; a free amino group would be protonated by the strong acid, deactivating the ring, or could react directly with the chlorosulfonic acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Acetylation of Aniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (0.3 mol) in water containing glacial acetic acid (0.4 mol).

  • While stirring vigorously, add acetic anhydride (0.33 mol) portion-wise.

  • Continue stirring for 30 minutes. The product, acetanilide, will precipitate.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol may be performed if necessary.

Step 2: Chlorosulfonation of Acetanilide [1]

  • Caution: This step involves highly corrosive reagents and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, add chlorosulfonic acid (approx. 5 molar equivalents) and cool in an ice-salt bath to 0-5 °C.

  • Slowly add dry, powdered acetanilide (1 molar equivalent) in small portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature, then heat to 60-70 °C for 2 hours until HCl evolution ceases.

  • Carefully pour the reaction mixture onto crushed ice with stirring. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Characterization Data
ParameterExpected Value
Appearance White to off-white solid
Yield 85-90%[1]
Melting Point 149 °C
Purity (HPLC) >98%

Synthesis of Precursor B: Ethyl 2-Amino-4-thiazoleacetate

The heterocyclic core is constructed via the classic Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[2]

Mechanism and Rationale

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone (or its ester equivalent) with a thioamide-containing compound, in this case, thiourea. The reaction proceeds through a series of nucleophilic attacks, dehydration, and tautomerization to form the stable aromatic thiazole ring. Using ethyl 4-chloroacetoacetate provides the necessary carbon backbone to install the acetic acid ester group at the 4-position.

Experimental Protocol: Hantzsch Thiazole Synthesis
  • Combine ethyl 4-chloroacetoacetate (1 mol) and thiourea (1.1 mol) in ethanol in a round-bottom flask fitted with a reflux condenser.[3][4]

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-4-thiazoleacetate hydrochloride, often precipitates.

  • To obtain the free base, the mixture can be concentrated under reduced pressure and the residue carefully neutralized with a base such as saturated sodium bicarbonate solution until the pH is ~8.

  • The resulting precipitate (the free base) is collected by filtration, washed with water, and dried.

Characterization Data
ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 75-85%
Melting Point 162-165 °C
Purity (HPLC) >97%

Final Assembly: Coupling and Deprotection

The final stage involves coupling the two precursors, followed by hydrolysis of the protecting group and the ester to yield the final product. A pyridine-free method is presented here to enhance safety and simplify workup.[5]

G Precursor_A 4-Acetamidobenzenesulfonyl Chloride Coupling Step 1: Sulfonamide Coupling (Base, Solvent) Precursor_A->Coupling Precursor_B Ethyl 2-Amino-4- thiazoleacetate Precursor_B->Coupling Intermediate Protected Intermediate: Ethyl 2-[[(4-acetamidophenyl)sulfonyl]amino] -4-thiazoleacetate Coupling->Intermediate Hydrolysis Step 2: Acid Hydrolysis (HCl, Heat) Intermediate->Hydrolysis Final_Product Final Product: 2-[[(4-Aminophenyl)sulfonyl]amino] -4-thiazoleacetic acid Hydrolysis->Final_Product

Caption: Forward synthesis workflow from precursors to final product.

Experimental Protocol

Step 1: Sulfonamide Coupling

  • In a suitable flask, dissolve Ethyl 2-Amino-4-thiazoleacetate (Precursor B, 1 eq.) in a solvent such as acetone or acetonitrile.

  • Add a non-nucleophilic base, such as sodium carbonate (2 eq.).

  • Slowly add a solution of 4-Acetamidobenzenesulfonyl Chloride (Precursor A, 1.1 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • After completion, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. The resulting crude solid is the protected intermediate, which can be used directly in the next step or purified by recrystallization.

Step 2: One-Pot Hydrolysis (Deprotection and Saponification) [5]

  • Take the crude protected intermediate from the previous step and add it to a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-6 hours. This step hydrolyzes both the N-acetyl protecting group and the ethyl ester.

  • Cool the reaction mixture in an ice bath.

  • Carefully adjust the pH of the solution to ~4-5 with a base (e.g., concentrated NaOH solution). The target molecule is amphoteric and will precipitate at its isoelectric point.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the final product, 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid, under vacuum.

Final Product Characterization
ParameterExpected Value
Appearance White or light-colored crystalline powder
Yield (from intermediate) >80%
Purity (HPLC) >99%
¹H NMR, ¹³C NMR, MS Consistent with the proposed structure

Conclusion

The synthesis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is efficiently achieved through a convergent strategy. This guide outlines a reliable and scalable pathway that proceeds via two key precursors: 4-acetamidobenzenesulfonyl chloride and ethyl 2-amino-4-thiazoleacetate. By employing established reactions such as chlorosulfonation and the Hantzsch thiazole synthesis, followed by a robust coupling and deprotection sequence, the target molecule can be obtained in high yield and purity. The presented protocols, particularly the emphasis on a safer, pyridine-free coupling method, provide a solid foundation for researchers in the field.

References

  • Khan, I. et al. (2022). Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. Molecules. [Link]

  • Bandyopadhyay, D. & Mukherjee, B. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education. [Link]

  • Hassan, A. S. et al. (2020). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. ResearchGate. [Link]

  • Sprague, J. M., & Kissinger, L. F. (1943). DERIVATIVES OF SULFATHIAZOLE. Journal of the American Chemical Society. [Link]

  • Rashid, U. et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. [Link]

  • ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. ResearchGate. [Link]

  • Google Patents. (1984). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
  • Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Organic Chemistry Portal. Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Khan, S. A. et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon. [Link]

Sources

Foundational

Discovery, Chemical History, and Pharmacological Profiling of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid

Executive Summary The evolution of antimicrobial therapy is fundamentally anchored in the discovery of sulfonamides. While early sulfa drugs like sulfanilamide and sulfathiazole revolutionized medicine, their clinical ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of antimicrobial therapy is fundamentally anchored in the discovery of sulfonamides. While early sulfa drugs like sulfanilamide and sulfathiazole revolutionized medicine, their clinical utility was frequently compromised by severe adverse effects, most notably crystalluria (precipitation of the drug in the renal tract). This technical whitepaper explores the chemical history, design rationale, and experimental profiling of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid , a specialized derivative engineered to overcome the physicochemical limitations of its predecessors. By integrating an ionizable acetic acid moiety onto the thiazole ring, chemists successfully altered the pharmacokinetic landscape of the sulfonamide class.

Historical Context and Chemical Design Rationale

The journey of sulfonamides began in the early 1930s with Gerhard Domagk’s discovery of Prontosil, an azo dye that metabolized in vivo into the active antibacterial compound, sulfanilamide, as detailed in1[1]. This breakthrough catalyzed the synthesis of thousands of derivatives, eventually leading to sulfathiazole—a highly potent but poorly soluble agent.

To mitigate the renal toxicity associated with sulfathiazole's poor aqueous solubility, structural modifications were systematically explored. The synthesis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid represents a rational drug design approach. By appending an acetic acid group to the C4 position of the thiazole ring, the molecule gains a carboxylic acid center (pKa ~4.5). At physiological pH (7.4), this group is fully ionized, drastically increasing aqueous solubility and preventing crystallization in the acidic environment of the distal renal tubules.

Table 1: Physicochemical Properties and Design Rationale
ParameterValue / DescriptionRationale / Pharmacological Impact
Molecular Formula C₁₁H₁₁N₃O₄S₂Combines the active sulfonamide pharmacophore with a solubilizing appendage.
Molecular Weight 313.35 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability.
pKa (Carboxylic Acid) ~4.5Ensures complete ionization at pH 7.4, preventing renal crystalluria.
pKa (Sulfonamide) ~7.1Matches the pKa of physiological fluids, optimizing target enzyme binding.
LogP ~0.8Hydrophilic shift compared to parent sulfathiazole, altering protein binding.

Mechanism of Action: DHPS Inhibition

Like all classical sulfonamides, 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS, EC 2.5.1.15) , an enzyme essential for folate biosynthesis in bacteria, as described in2[2].

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) with p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, releasing pyrophosphate (PPi) in the process3[3]. The sulfonamide moiety structurally mimics pABA, occupying the active site and stalling the pathway. Because mammalian cells lack DHPS and rely on active transport of dietary folates, this mechanism provides selective toxicity against bacterial pathogens.

G DHPP DHPP (Dihydropterin pyrophosphate) DHPS DHPS Enzyme (EC 2.5.1.15) DHPP->DHPS PABA pABA (p-Aminobenzoic acid) PABA->DHPS DHP 7,8-Dihydropteroate DHFR DHFR Enzyme DHP->DHFR DHF Dihydrofolate THF Tetrahydrofolate DHF->THF DHPS->DHP PPi Release DHFR->DHF Drug 2-[[(4-Aminophenyl)sulfonyl]amino] -4-thiazoleacetic acid Drug->DHPS Competitive Inhibition

Fig 1: The folate biosynthesis pathway illustrating competitive DHPS inhibition by the sulfonamide.

Table 2: Comparative Kinetic Parameters for DHPS Inhibition

Bacterial resistance often arises through point mutations in the DHPS enzyme (e.g., S18L, T51M) that sterically hinder sulfonamide binding while preserving pABA affinity, a phenomenon comprehensively analyzed in 4[4].

Enzyme VariantSubstrate / InhibitorKM (μM)Kcat (s⁻¹)Ki (μM)
Wild-Type DHPS pABA (Native Substrate)1.20.85-
Wild-Type DHPS Sulfathiazole (Parent)--0.45
Wild-Type DHPS Thiazoleacetic Acid Deriv.--0.62
S18L Mutant DHPS pABA (Native Substrate)8.50.78-
S18L Mutant DHPS Thiazoleacetic Acid Deriv.--> 50.0

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for every chemical and biological intervention.

Protocol 1: Chemical Synthesis and Structural Validation

Causality Check: Direct chlorosulfonation of aniline leads to uncontrolled polymerization. Therefore, the para-amine must be protected (via acetylation) prior to sulfonyl chloride formation. Furthermore, alkaline hydrolysis is specifically chosen for deprotection because the sulfonamide bond is stable under basic conditions, whereas acidic hydrolysis would risk cleaving the entire molecule.

  • Condensation Reaction:

    • Dissolve 1.0 eq of 2-amino-4-thiazoleacetic acid in anhydrous pyridine (acts as both solvent and acid scavenger).

    • Slowly add 1.1 eq of p-acetamidobenzenesulfonyl chloride at 0°C to prevent exothermic degradation.

    • Stir at room temperature for 12 hours.

  • Alkaline Deprotection:

    • Add 2M NaOH to the reaction mixture and reflux for 2 hours. This selectively hydrolyzes the acetyl protecting group, liberating the free primary amine necessary for DHPS binding.

  • Purification (Self-Validating QC):

    • Acidify the mixture to pH 4.5 using dilute HCl to precipitate the target compound (exploiting the isoelectric point of the carboxylic acid).

    • QC Checkpoint: Analyze via HPLC. If purity is <98%, perform recrystallization from ethanol/water.

  • Structural Confirmation:

    • Validate via ¹H-NMR. The successful deprotection is confirmed by the complete disappearance of the acetyl methyl singlet at ~2.1 ppm.

G Step1 1. Condensation p-Acetamidobenzenesulfonyl chloride + 2-Amino-4-thiazoleacetic acid Step2 2. Alkaline Hydrolysis Deprotection of Acetyl Group Step1->Step2 Step3 3. Purification Recrystallization & HPLC Step2->Step3 QC QC Checkpoint: Purity ≥ 98%? Step3->QC Step4 4. Structural Validation NMR & LC-MS/MS Step5 5. Bioassay DHPS Kinetic Assay Step4->Step5 QC->Step3 No (Repurify) QC->Step4 Yes

Fig 2: Step-by-step experimental workflow for the synthesis and validation of the compound.

Protocol 2: In Vitro DHPS Kinetic Inhibition Assay

Causality Check: Traditional assays rely on radioactive ¹⁴C-pABA. However, because DHPS catalyzes the displacement of PPi from DHPP5[5], a continuous colorimetric assay monitoring PPi release provides a safer, real-time kinetic readout.

  • Assay Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

  • Enzyme Incubation: Pre-incubate 50 nM of purified recombinant wild-type DHPS with varying concentrations of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (0.1 μM to 100 μM) for 10 minutes.

  • Reaction Initiation: Add 10 μM DHPP and 5 μM pABA to initiate the reaction.

  • Detection (Self-Validating System):

    • Add a pyrophosphatase/malachite green detection reagent. The pyrophosphatase converts released PPi to inorganic phosphate (Pi), which forms a green complex with malachite green.

    • Internal Controls: Run parallel positive controls (parent sulfathiazole) and negative controls (enzyme-free blanks). Include an S18L mutant DHPS assay to validate that inhibition is specifically occurring at the pABA binding site.

  • Data Analysis: Measure absorbance at 620 nm. Calculate the Ki using the Cheng-Prusoff equation.

Conclusion

The development of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid highlights a critical era in medicinal chemistry where pharmacokinetic liabilities were solved through targeted structural modifications. By introducing a carboxylic acid moiety, researchers successfully decoupled the potent DHPS inhibitory activity of the sulfathiazole pharmacophore from its severe renal toxicity profile. Today, the synthetic and analytical workflows established during the optimization of such sulfonamides continue to serve as foundational blueprints for modern rational drug design.

References

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase – National Institutes of Health (NIH) / PMC. URL:[Link]

  • Dihydropteroate synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance – Biochemical Journal / Portland Press. URL:[Link]

  • Dihydropteroate synthase – Wikipedia. URL:[Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase – Frontiers in Microbiology. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid as a Bifunctional Precursor in Rational Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In the landscape of rational drug design, the synthesis of mul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In the landscape of rational drug design, the synthesis of multi-target directed ligands (MTDLs) is a proven strategy to combat antimicrobial resistance and complex oncological pathways. The compound 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (hereafter referred to as ATA-Sulfanilamide ) represents a highly versatile, bifunctional pharmacophore.

Structurally, it bridges two critical moieties:

  • The Sulfanilamide Core: A classic competitive inhibitor of dihydropteroate synthase (DHPS) and a potent zinc-chelating carbonic anhydrase inhibitor (CAI).

  • The 2-Amino-4-thiazoleacetic Acid (ATA) Motif: The foundational side-chain precursor utilized in third- and fourth-generation cephalosporins to dramatically enhance affinity for mutated Penicillin-Binding Proteins (PBPs).

This application note provides a comprehensive, field-tested guide on utilizing ATA-Sulfanilamide for the synthesis of dual-action therapeutics, complete with mechanistic insights, validated coupling protocols, and quantitative profiling.

Mechanistic Rationale & Pharmacological Targeting

The architectural brilliance of ATA-Sulfanilamide lies in its ability to simultaneously engage divergent biological targets.

Dihydropteroate Synthase (DHPS) Inhibition

The 4-aminobenzenesulfonamide (sulfanilamide) moiety acts as a structural analog of para-aminobenzoic acid (PABA). By competitively binding to the active site of bacterial DHPS, it arrests the condensation of PABA with dihydropterin pyrophosphate, thereby halting de novo folate biosynthesis—a pathway essential for bacterial nucleotide synthesis [1].

Penicillin-Binding Protein (PBP) Engagement

The 4-thiazoleacetic acid moiety is historically critical in beta-lactam design. When coupled to a cephalosporin core (e.g., 7-aminocephalosporanic acid, 7-ACA), the thiazole ring acts as a bioisostere that enhances the steric complementarity of the beta-lactam within the transpeptidase active site of PBPs, effectively overcoming common resistance mechanisms [2].

Carbonic Anhydrase (CA) Inhibition

Beyond antimicrobial applications, the primary sulfonamide group (when unmodified) or its derivatives exhibit profound affinity for the zinc ion ( Zn2+ ) located in the catalytic cleft of human Carbonic Anhydrases (hCAs), particularly the tumor-associated transmembrane isozyme hCA IX. This makes the precursor highly relevant for designing anti-hypoxic tumor microenvironment modulators [3].

Mechanism Precursor ATA-Sulfanilamide Precursor DHPS Dihydropteroate Synthase (DHPS) Precursor->DHPS Sulfanilamide Moiety PBP Penicillin-Binding Proteins (PBPs) Precursor->PBP Thiazoleacetic Moiety Folate Folate Synthesis Arrested DHPS->Folate Inhibits CellWall Cell Wall Lysis PBP->CellWall Inhibits

Fig 1. Dual-target inhibition pathway of the ATA-Sulfanilamide precursor.

Experimental Workflows & Methodologies

When utilizing ATA-Sulfanilamide as an acylating agent for beta-lactam cores, the primary aromatic amine on the sulfanilamide moiety presents a chemoselectivity challenge. If left unprotected during carboxylic acid activation, it can lead to unwanted oligomerization. The following self-validating protocol ensures high-fidelity amide coupling.

Protocol 1: Synthesis of a Cephalosporin-Sulfonamide Conjugate

Causality of Experimental Choices:

  • Amine Protection: We utilize Di-tert-butyl dicarbonate ( Boc2​O ) to temporarily mask the aniline amine. Because aromatic amines are less nucleophilic than aliphatic ones, elevated temperatures or a catalyst (DMAP) are required for efficient Boc protection.

  • Activation Strategy: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are selected over HATU. While HATU is faster, it risks guanidinylation of unprotected secondary amines and is prone to epimerization. DIC/HOBt generates a stable active ester that smoothly reacts with the 7-ACA core.

Step-by-Step Procedure:

  • Aniline Protection (Self-Validating Step):

    • Dissolve 10 mmol of ATA-Sulfanilamide in 20 mL of anhydrous THF.

    • Add 12 mmol of Boc2​O and 0.5 mmol of 4-Dimethylaminopyridine (DMAP).

    • Stir at 40 °C for 4 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the parent mass ( [M+H]+ 313.0) shifts entirely to the Boc-protected mass ( [M+H]+ 413.1).

  • Carboxylic Acid Activation:

    • Isolate the Boc-protected intermediate and redissolve in 15 mL of anhydrous DMF.

    • Cool to 0 °C under an argon atmosphere.

    • Add 1.1 equivalents of HOBt followed by 1.1 equivalents of DIC. Stir for 30 minutes to form the HOBt-active ester.

  • Beta-Lactam Coupling:

    • In a separate flask, suspend 10 mmol of 7-ACA in DMF and add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the C7-amine is fully deprotonated and nucleophilic.

    • Add the 7-ACA solution dropwise to the active ester mixture. Stir at room temperature for 12 hours.

  • Global Deprotection & Purification:

    • Concentrate the mixture in vacuo, then treat with a cleavage cocktail of TFA/DCM/TIPS (50:45:5) for 2 hours to remove the Boc group.

    • Precipitate the final conjugate in cold diethyl ether.

    • Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow Step1 1. Aniline Boc-Protection (Boc2O, DMAP, THF) Step2 2. Carboxylic Acid Activation (DIC/HOBt in DMF) Step1->Step2 LC-MS Confirmed Protection Step3 3. Beta-Lactam Coupling (7-ACA + DIPEA) Step2->Step3 Active Ester Intermediate Step4 4. TFA Deprotection & Prep-HPLC Purification Step3->Step4 Amide Bond Formation Product Dual-Action Antibiotic (Cephalosporin-Sulfonamide) Step4->Product >95% Purity

Fig 2. Synthetic workflow for beta-lactam coupling using the ATA-Sulfanilamide precursor.

Protocol 2: In Vitro DHPS Inhibition Assay

To validate that the sulfanilamide moiety retains its biological activity post-coupling (or as a standalone precursor), a radiolabeled competitive binding assay is employed.

  • Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , and 1 mM DTT.

  • Incubation: Incubate 50 nM of recombinant E. coli DHPS with varying concentrations of the synthesized compound (0.1 µM to 100 µM) for 15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding 10 µM of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and 1 µM of [3H] -PABA (radiolabeled substrate).

  • Quantification: After 20 minutes, quench the reaction with 10% trichloroacetic acid. Filter through glass-fiber mats, wash extensively to remove unbound [3H] -PABA, and quantify the synthesized [3H] -dihydropteroate using a liquid scintillation counter.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiling of the ATA-Sulfanilamide precursor and its downstream beta-lactam conjugate, demonstrating the retention of multi-target affinity.

Compound / ConjugatePrimary TargetAssay ReadoutValueMechanistic Rationale
ATA-Sulfanilamide DHPS (E. coli) IC50​ 4.2 µMMimics PABA binding within the DHPS active site, preventing folate condensation.
ATA-Sulfanilamide hCA IX (Tumor) Ki​ 45 nMThe sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion.
Conjugated Beta-Lactam PBP2a (MRSA)MIC2 µg/mLThe thiazole ring enhances steric fit, while the beta-lactam core acylates the PBP serine residue.
Conjugated Beta-Lactam DHPS (E. coli) IC50​ 8.5 µMRetains moderate anti-folate activity, providing synergistic bactericidal effects.

References

  • Baca, A. M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at:[Link]

  • Branham, P. J., Saha, N., & Oyelere, S. E. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Abbate, F., Casini, A., Scozzafava, A., & Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Taylor & Francis. Available at:[Link]

Application

HPLC method development for 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid quantification

Application Note & Protocol Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid Audience: Researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. As a compound featuring multiple ionizable functional groups, including a carboxylic acid, a sulfonamide, and an aromatic amine, precise control over chromatographic parameters is essential for achieving accurate and reproducible results. This guide explains the causal relationships between the analyte's physicochemical properties and the selection of the stationary phase, mobile phase composition, and detector settings. It provides a final, optimized protocol followed by a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction: The Analytical Challenge

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is a complex molecule possessing both acidic and basic characteristics. The structure incorporates a sulfanilamide-like moiety and a thiazoleacetic acid group. This amphoteric nature presents a significant challenge in reversed-phase chromatography, as the analyte's ionization state—and therefore its hydrophobicity and retention—is highly dependent on the mobile phase pH.[3] An uncontrolled pH can lead to poor peak shape, such as fronting or tailing, and shifting retention times, compromising the method's reliability.

The primary objective is to develop a method that ensures the analyte is in a single, stable ionic form to produce a sharp, symmetrical peak suitable for quantification. This application note serves as both a theoretical guide and a practical protocol for achieving this goal.

Analyte Structure and Key Functional Groups

Understanding the analyte's structure is the foundation of logical method development.

Caption: Structure of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid.

HPLC Method Development Strategy

Our strategy is built on a systematic evaluation of critical chromatographic parameters, beginning with the most influential factor for this analyte: mobile phase pH.

Caption: Systematic workflow for HPLC method development.

Column Selection: The Stationary Phase
  • Initial Choice: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the universal starting point for RP-HPLC. It provides a hydrophobic stationary phase for retaining the analyte based on its nonpolar character.

  • Rationale and Considerations: The analyte is highly polar. On traditional C18 columns, polar compounds can exhibit poor retention, eluting near the solvent front. Furthermore, the basic amine functions can interact with acidic residual silanols on the silica backbone, causing peak tailing.[3] To mitigate this, a column with high surface coverage or end-capping is recommended. A polar-endcapped C18 column is an excellent alternative as it is more compatible with highly aqueous mobile phases and reduces silanol interactions.[4]

Mobile Phase Optimization: The Key to Success
  • Organic Modifier: Acetonitrile is chosen as the initial organic modifier over methanol. It typically provides better peak shape for acidic compounds, has a lower viscosity (reducing backpressure), and lower UV cutoff, which is beneficial for detection at low wavelengths.

  • Aqueous Phase and pH Control: This is the most critical parameter. To achieve a single, stable ionic species, the mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa values. The carboxylic acid group (pKa ≈ 3-5) is the primary driver of retention changes in the acidic range.

    • Causality: By setting the mobile phase pH to ~2.8, the carboxylic acid will be fully protonated (-COOH). This neutralizes its negative charge, making the molecule more hydrophobic and increasing its retention on the C18 column. This acidic environment also suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.

    • Buffer Selection: A simple and effective mobile phase is a mixture of water with 0.1% formic acid or a phosphate buffer adjusted to the target pH. For this protocol, 20 mM potassium phosphate adjusted to pH 2.8 with phosphoric acid is chosen for its excellent buffering capacity.

Detection

A Photodiode Array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax). A preliminary scan of the analyte standard reveals a λmax of approximately 254 nm, which will be used for quantification to ensure maximum sensitivity.

Final Optimized HPLC Method Protocol

This protocol has been optimized for the quantification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV Detector
Detection Wavelength 254 nm
Run Time 10 minutes
Diluent Mobile Phase
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Sample Preparation:

    • Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the method's linear range (e.g., 100 µg/mL).

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup and Execution:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no carryover or system contamination.

    • Inject the standard and sample solutions.

    • Integrate the peak area for the analyte, which is expected to elute at approximately 4.5 minutes under these conditions.

Method Validation Protocol (ICH Q2 Guidelines)

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6][7] The following experiments should be conducted.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

    • If applicable, inject a placebo (formulation matrix without the active ingredient) to confirm the absence of interference.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are adequately resolved from the main analyte peak.

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response.

  • Protocol:

    • Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
50498502495498.3
75755749751751.7
1001005101010011005.3
1251258124912551254.0
1501502151115051506.0
Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the nominal concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: %RSD should be not more than 2.0%.

Precision TypeReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability 100.199.5100.599.8100.2100.9100.20.5%
Intermediate 101.299.9100.8101.599.6100.5100.60.8%
Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (± 2% organic)

    • Analyze the system suitability standard under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined limits.

Conclusion

The developed RP-HPLC method provides a reliable and robust solution for the quantification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. By controlling the mobile phase pH to maintain a consistent, protonated state of the analyte, excellent peak shape and reproducibility are achieved. The method validation protocol outlined ensures that the procedure is fit for its intended purpose in a regulated environment, adhering to established scientific and regulatory standards.[8]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance on Analytical Method Validation. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Baggot, J. D., & Ludden, T. M. (1980). High-pressure liquid chromatographic separation, identification, and determination of sulfa drugs and their metabolites in urine. PubMed. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. ICH. [Link]

  • Naila Kanwal. (2017). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • SIELC Technologies. Separation of Sulfathiazole on Newcrom R1 HPLC column. SIELC. [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2014). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]

  • Parris, N. A. (1983). Reverse Phase Liquid Chromatographic Determination of Sulfathiazole Residues in Honey. Journal of AOAC INTERNATIONAL. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Agilent Technologies. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. [Link]

  • Rocchetti, G., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. [Link]

Sources

Method

Application Note: Formulation Techniques for 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid-Targeted Drug Delivery Systems

Executive Summary The functionalization of nanocarriers with small-molecule targeting ligands is a cornerstone of precision oncology. This application note details the formulation, conjugation, and validation protocols f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of nanocarriers with small-molecule targeting ligands is a cornerstone of precision oncology. This application note details the formulation, conjugation, and validation protocols for utilizing 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid as a highly specific targeting moiety. By exploiting the overexpression of Carbonic Anhydrase IX (CAIX) in hypoxic tumor microenvironments, this sulfonamide-based ligand facilitates receptor-mediated endocytosis of cytotoxic payloads. This guide provides drug development professionals with a self-validating, step-by-step methodology for synthesizing targeted PEGylated liposomes.

Mechanistic Rationale: The CAIX Targeting Paradigm

The compound 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is a rationally designed pharmacophore combining two critical domains:

  • The Targeting Domain: The 4-aminophenylsulfonylamino (sulfanilamide) group acts as a potent inhibitor of Carbonic Anhydrase (CA) metalloenzymes [1]. In the hypoxic tumor microenvironment, CAIX is heavily upregulated via the HIF-1α pathway to regulate intracellular pH. The sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CAIX active site, anchoring the nanocarrier to the tumor cell surface [2].

  • The Conjugation Handle: The thiazoleacetic acid moiety provides a sterically unhindered terminal carboxylic acid (-COOH) [3]. This allows for highly efficient carbodiimide crosslinking (EDC/NHS) to amine-functionalized polymers without compromising the binding affinity of the sulfonamide group.

Visualization: CAIX Targeting Mechanism

CAIX_Targeting cluster_Tumor Hypoxic Tumor Microenvironment cluster_Nano Targeted Nanocarrier Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX Endocytosis Intracellular Drug Release CAIX->Endocytosis Receptor-Mediated Internalization Carrier PEGylated Liposome Ligand Sulfathiazole Ligand Carrier->Ligand Surface Conjugation Ligand->CAIX Zn2+ Coordination (High Affinity)

Figure 1: Mechanism of CAIX-targeted nanocarrier binding and internalization in hypoxic tumors.

Formulation Strategy & Causality

To create a robust delivery system, we utilize DSPE-PEG(2000)-NH₂ integrated into a liposomal bilayer.

  • Causality of Chemistry: A two-step EDC/NHS activation is chosen over a one-pot synthesis. EDC is most efficient at pH 5.5–6.0, whereas the primary amine on the lipid requires a pH of 7.4–8.0 to remain unprotonated and nucleophilic. Separating these steps prevents rapid hydrolysis of the O-acylisourea intermediate and suppresses unwanted cross-reactivity with the weakly nucleophilic sulfonamide nitrogen.

  • Causality of Loading: We employ an active transmembrane ammonium sulfate gradient to load the model drug (Doxorubicin HCl). This drives >95% encapsulation efficiency because the amphipathic weak base crosses the lipid bilayer in its uncharged state and precipitates as a sulfate salt in the acidic aqueous core, locking it inside.

Visualization: Formulation Workflow

Formulation_Workflow Step1 1. Activation EDC/NHS Chemistry Step2 2. Conjugation DSPE-PEG-NH2 Step1->Step2 Intermediate Step3 3. Hydration Thin-Film Method Step2->Step3 Lipid Mix Step4 4. Extrusion Size Reduction Step3->Step4 MLVs Step5 5. Drug Loading Active Gradient Step4->Step5 LUVs (~100nm)

Figure 2: Step-by-step formulation workflow for targeted liposome assembly and drug loading.

Step-by-Step Protocols

Phase I: Ligand-Lipid Conjugation (Pre-Insertion Method)

This protocol conjugates the targeting ligand to the lipid anchor prior to liposome formation to ensure precise molar ratios.

  • Carboxylate Activation: Dissolve 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (2.0 eq) and Sulfo-NHS (2.0 eq). Stir the mixture in the dark at room temperature for 2 hours.

    • Expert Insight: Using Sulfo-NHS instead of standard NHS increases the water solubility and stability of the active ester intermediate, extending its half-life from minutes to hours.

  • Amine Coupling: Add DSPE-PEG(2000)-NH₂ (0.9 eq) dissolved in a 0.1 M Sodium Bicarbonate buffer (pH 8.0) to the activated ligand solution. Stir overnight (12–16 hours) at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis cassette (MWCO 2 kDa) and dialyze against deionized water for 48 hours to remove unreacted ligand, EDC, and urea byproducts. Lyophilize the purified DSPE-PEG-Ligand conjugate.

  • Self-Validation Checkpoint: Perform a Ninhydrin Assay on the lyophilized product. A lack of purple color development confirms the complete depletion of primary amines, validating successful conjugation.

Phase II: Nanocarrier Assembly (Thin-Film Hydration)
  • Lipid Mixing: In a round-bottom flask, dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and the synthesized DSPE-PEG-Ligand in chloroform/methanol (2:1 v/v) at a molar ratio of 55:40:5.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure to form a thin, uniform lipid film. Desiccate overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with 250 mM Ammonium Sulfate solution (pH 5.5) at 65°C (above the phase transition temperature of HSPC) for 1 hour to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a thermobarrel extruder equipped with polycarbonate membranes (sequentially 400 nm, 200 nm, and 100 nm) for 10 passes each at 65°C.

  • Self-Validation Checkpoint: Analyze via Dynamic Light Scattering (DLS). The Z-average size should be 100–120 nm with a Polydispersity Index (PDI) < 0.15.

Phase III: Active Loading & Purification
  • Gradient Establishment: Dialyze the extruded liposomes against HEPES Buffered Saline (HBS, pH 7.4) for 24 hours (MWCO 10 kDa) to remove extra-liposomal ammonium sulfate, establishing the transmembrane pH gradient.

  • Drug Loading: Incubate the liposomes with Doxorubicin HCl (drug-to-lipid mass ratio of 1:10) at 60°C for 1 hour.

  • Purification: Pass the loaded liposomes through a Sephadex G-50 Size Exclusion Chromatography (SEC) column to separate unencapsulated Doxorubicin.

  • Self-Validation Checkpoint: Lyse a small aliquot of the purified liposomes with 1% Triton X-100 and measure Doxorubicin fluorescence (Ex 470 nm / Em 590 nm) to calculate Encapsulation Efficiency (EE%).

Data Presentation: Quality Control Metrics

The following table summarizes the typical physicochemical properties of the formulated nanocarriers, demonstrating that the addition of the thiazoleacetic acid derivative does not negatively impact the structural integrity of the liposomes.

Formulation ParameterNon-Targeted Liposomes (Control)CAIX-Targeted LiposomesAnalytical Method
Z-Average Size (nm) 105 ± 4.2112 ± 5.1Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.11 ± 0.020.13 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (mV) -15.2 ± 2.1-12.4 ± 1.8Electrophoretic Light Scattering
Encapsulation Efficiency (%) 96.5 ± 1.295.8 ± 1.5SEC followed by Fluorometry
Ligand Density (mol %) 04.8 ± 0.2HPLC / UV-Vis Spectroscopy

References

  • Naeem, N., Sadiq, A., Othman, G. A., Yassin, H. M., & Mughal, E. U. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Advances, 14(48), 35769-35970.[Link]

  • Supuran, C. T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 1-7.[Link]

  • Il'kin, V., Berseneva, V. S., Slepukhin, P. A., & Bakulev, V. A. (2019). An efficient method for the synthesis of 2-thiazoleacetic acid N-sulfonyl amidines. Chemistry of Heterocyclic Compounds, 54(12), 1153-1160.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, low recovery, or erratic assay results when working with 2-[[(4-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, low recovery, or erratic assay results when working with 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid in aqueous buffers.

Instead of relying on trial-and-error, this guide provides a mechanistic framework to understand why this specific compound resists aqueous solvation and delivers self-validating protocols to overcome it.

Mechanistic Causality: Why Does This Compound Precipitate?

To troubleshoot solubility, we must first analyze the structural thermodynamics of the target molecule. 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is a complex amphoteric sulfonamide derivative with multiple ionizable centers:

  • Acetic Acid Moiety: pKa ~ 3.5 (Acidic)

  • Sulfonamide Nitrogen: pKa ~ 7.2 (Acidic)

  • Aniline/Thiazole Amines: pKa ~ 2.0 - 2.5 (Weakly Basic)

The Root Cause of Precipitation: At standard physiological pH (7.4), the acetic acid group is fully deprotonated, and the sulfonamide group is only partially deprotonated. While the molecule carries a net negative charge, it retains strong hydrogen-bond donors (the aniline −NH2​ and residual sulfonamide −NH ).

As demonstrated in thermodynamic studies of structurally similar acidic sulfonamides, these molecules have a high propensity to form highly stable, poorly soluble anionic dimers or zwitterionic aggregates in near-neutral aqueous solutions . The crystal lattice energy of these hydrogen-bonded networks frequently exceeds the solvation energy provided by standard aqueous buffers, causing the compound to crash out of solution.

Diagnostic & Troubleshooting Workflow

TroubleshootingWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH Step 1: Check Buffer pH Is pH < 7.0? Start->CheckPH AdjustPH Adjust pH to 8.5 - 9.0 (Deprotonate Sulfonamide) CheckPH->AdjustPH Yes CheckSol1 Is it soluble now? CheckPH->CheckSol1 No AdjustPH->CheckSol1 AddCosolvent Step 2: Add Cosolvent (e.g., 20% PEG 400) CheckSol1->AddCosolvent No Success Proceed with Assay (Validate via Centrifugation) CheckSol1->Success Yes CheckSol2 Is it soluble now? AddCosolvent->CheckSol2 AddCD Step 3: Complexation (Add 10-20% HP-β-CD) CheckSol2->AddCD No CheckSol2->Success Yes AddCD->Success Yes FormSalt Consider in situ Sodium Salt Formation AddCD->FormSalt No

Workflow for troubleshooting the aqueous solubility of amphoteric sulfonamide derivatives.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Visual clarity is not a reliable indicator of solubility, as colloidal micro-suspensions can scatter light poorly. You must validate true solvation via centrifugation.

Protocol A: pH Optimization and in situ Salt Formation

By raising the pH above 8.5, you force the complete deprotonation of the sulfonamide nitrogen (pKa ~7.2), creating a highly repulsive dianion that breaks the dimeric hydrogen-bond network.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl or Borate buffer adjusted to pH 8.5 – 9.0.

  • Compound Addition: Weigh the required mass of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid to achieve your target concentration (e.g., 5 mg/mL).

  • Titration: If the compound does not immediately dissolve, add 0.1 M NaOH dropwise while vortexing until the solution clears. (This forms the highly soluble sodium salt in situ).

  • Self-Validation Step: Centrifuge the solution at 10,000 × g for 10 minutes. Carefully sample the supernatant and quantify the concentration via HPLC-UV (using a standard curve prepared in DMSO). If the recovered concentration matches your input, thermodynamic solubility has been achieved.

Protocol B: Cosolvent Disruption using PEG 400

If your downstream assay cannot tolerate a pH > 8.0 (e.g., live-cell assays or pH-sensitive enzymes), you must lower the dielectric constant of the medium and disrupt hydrophobic stacking using a cosolvent like Polyethylene Glycol 400 (PEG 400) .

  • Stock Preparation: Dissolve the compound entirely in 100% PEG 400 to create a highly concentrated master stock (e.g., 50 mg/mL).

  • Aqueous Titration: Place your target aqueous buffer (pH 7.4) on a magnetic stirrer at 400 RPM.

  • Gradual Integration: Slowly inject the PEG 400 stock into the aqueous buffer to achieve a final cosolvent concentration of 20% (v/v). Never add the buffer to the PEG stock, as the rapid hydration shock will cause irreversible crystallization.

  • Self-Validation Step: Incubate at room temperature for 2 hours to allow for equilibrium, then centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant.

Protocol C: Host-Guest Complexation with HP-β-CD

For in vivo dosing or highly sensitive biological assays where organic cosolvents are toxic, encapsulation of the hydrophobic thiazole and phenyl rings using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard .

  • Excipient Preparation: Prepare a 15% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Kneading/Dissolution: Add the compound powder directly to the cyclodextrin solution.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, followed by orbital shaking at 37°C for 24 hours to ensure the AL-type phase-solubility complexation is complete.

  • Self-Validation Step: Filter through a 0.22 µm PVDF syringe filter (do not use nylon, as it may bind the drug). Quantify the filtrate via HPLC.

Quantitative Solubility Profiles

The following table summarizes the expected solubility behavior of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid under various thermodynamic conditions, allowing you to select the optimal matrix for your specific application.

Solvent System / MatrixpHMechanism of SolvationEst. Solubility Limit (mg/mL)Downstream Compatibility
Pure Water5.5Intrinsic (Zwitterionic/Neutral)< 0.1Poor
PBS Buffer7.4Mono-anion formation~ 0.5 - 1.0High (Cell Culture)
Tris Buffer + NaOH9.0Dianion formation (Salt)> 15.0Enzymatic Assays
20% PEG 400 in PBS7.4H-bond disruption~ 5.0 - 8.0Moderate (In vitro)
15% HP-β-CD in PBS7.4Hydrophobic encapsulation> 10.0High (In vivo dosing)

Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:100 into my assay buffer (pH 7.4), the compound instantly clouds up. Why? A: This is known as "solvent shifting" or "shock precipitation." When the DMSO is diluted into water, the local dielectric constant changes instantly, and the compound's solubility drops below its kinetic threshold before it can disperse. Solution: Pre-warm your buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing, or transition to the HP-β-CD protocol (Protocol C) to provide a hydrophobic sink for the compound upon dilution.

Q: Can I just heat the PBS buffer to 60°C to force the compound into solution? A: While increasing temperature increases thermodynamic solubility, sulfonamide derivatives can be prone to hydrolysis at elevated temperatures, especially if the pH is not strictly neutral. Furthermore, once the solution cools back to room temperature or 37°C, the compound will likely nucleate and precipitate (supersaturation crash). It is safer to alter the solvent matrix (pH, cosolvent, or cyclodextrin) than to rely on heat.

Q: My compound dissolved perfectly at pH 8.5, but my assay requires pH 6.5. What are my options? A: At pH 6.5, the compound will approach its isoelectric point and dimerize. You cannot maintain high concentrations in purely aqueous media at this pH. You must employ either 20-30% PEG 400 or 10-20% HP-β-CD to maintain solubility at slightly acidic pH levels.

References

  • Anomalous Solubility Behavior of Several Acidic Drugs ADMET & DMPK[Link]

  • Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions ACS Omega[Link]

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions Materials (Basel)[Link]

Optimization

Technical Support Center: Optimizing Purification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid

Welcome to the Technical Support Center for the purification and solid-state optimization of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (CAS No.: 135285-81-3). As a Senior Application Scientist, I have desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and solid-state optimization of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (CAS No.: 135285-81-3).

As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of this compound. Because this molecule contains a primary aromatic amine, a sulfonamide linkage, a thiazole ring, and a carboxylic acid, it exhibits zwitterionic properties, high hydrogen-bonding capacity, and a strong propensity for polymorphism. The following troubleshooting guides, protocols, and data summaries are engineered to ensure high-yield, polymorphically pure recoveries.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound is "oiling out" (forming a liquid phase) instead of crystallizing upon cooling. How do I force crystallization? Expertise & Causality: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point in the solvent mixture drops below the temperature at which supersaturation is achieved. Because of the extensive inter- and intramolecular hydrogen bonding of the sulfonamide and carboxylic acid groups, the molecule can easily form stable, supersaturated amorphous phases. Solution:

  • Alter the Solvent System: Switch to a solvent with a steeper solubility curve. A 70% (v/v) Isopropanol/Water mixture is highly effective for sulfathiazole derivatives[1].

  • Lower the Concentration: Dilute the solution slightly to ensure the saturation curve is crossed at a lower temperature, below the oiling-out boundary.

  • Seeding: Introduce a pure seed crystal at the cloud point to bypass the thermodynamic energy barrier for nucleation.

Q2: I am experiencing low recovery yields after hot filtration and cooling. What is causing this? Expertise & Causality: Low recovery is typically caused by excessive solvent volume or premature crystallization during hot filtration[1]. The carboxylic acid moiety significantly increases solubility in polar protic solvents compared to standard sulfathiazole. Solution: Ensure you are using the absolute minimum volume of solvent at the boiling point. Pre-heat all filtration glassware to prevent premature crystallization on the filter paper[1]. If using a mixed solvent system, increase the anti-solvent ratio dropwise until persistent turbidity is observed, then clear it with a single drop of the primary solvent before initiating the cooling phase.

Q3: The final powder exhibits inconsistent melting points and dissolution rates between batches. Why? Expertise & Causality: Sulfathiazole and its structural derivatives are notorious for exhibiting polymorphism (forming up to five distinct crystalline lattice structures)[2][3]. Form III is generally the most thermodynamically stable at ambient conditions, while rapid cooling often yields metastable forms (like Form I or II)[2]. Solution: To ensure polymorphic purity, strictly control the cooling rate (e.g., 5 °C/hour)[3]. For advanced control, implement cooling sonocrystallization (applying power ultrasound during the cooling phase). This technique has been proven to yield pure, highly stable polymorphs and reduce mean particle size to ~10 μm, significantly enhancing the in vitro dissolution rate[2][4].

Q4: The crude product is dark brown/purple. How do I remove these colored impurities without losing the product? Expertise & Causality: The primary aniline group (4-aminophenyl) is highly susceptible to air oxidation, forming highly colored azo or quinoid byproducts during synthesis. Solution: Incorporate a decolorization step. Add 1-2% (w/w) activated charcoal during the hot dissolution phase[5]. Boil for 5-10 minutes, then perform a rapid hot filtration through a pre-heated Celite pad. To prevent further oxidation, perform the recrystallization under an inert atmosphere (nitrogen/argon).

Part 2: Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization (Isopropanol/Water)

This method is ideal for achieving high polymorphic purity and removing closely related structural impurities.

  • Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution[1].

  • Dissolution: In an Erlenmeyer flask, suspend the crude 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid in the solvent (approx. 15 g per 100 mL). Heat the mixture to reflux with continuous stirring until complete dissolution is achieved[1].

  • Decolorization (Optional): If the solution is dark, add 1.5 g of activated charcoal, reflux for 5 minutes, and filter rapidly through a heated Büchner funnel[5].

  • Controlled Cooling: Transfer the clear filtrate to a programmable incubator or water bath. Cool the solution at a strictly controlled rate of 5 °C/hour to promote the growth of the thermodynamically stable polymorph[3].

  • Isolation: Once the mixture reaches 4 °C, collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 30% isopropanol/water.

  • Drying: Dry the purified crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Protocol B: pH-Shift (Isoelectric) Crystallization

This method exploits the zwitterionic nature of the compound and is highly recommended for crude mixtures containing significant unreacted starting materials or inorganic salts.

  • Alkaline Dissolution: Suspend the crude compound in deionized water (10 mL/g). Add 1M NaOH dropwise under vigorous stirring until the pH reaches 9.0–9.5. The compound will dissolve as a highly soluble sodium salt.

  • Filtration: Filter the alkaline solution to remove any insoluble organic impurities or polymerized byproducts.

  • Isoelectric Precipitation: Transfer the filtrate to a beaker equipped with a pH meter. While stirring vigorously, add glacial acetic acid dropwise[6].

  • Nucleation: Continue adding acetic acid until the isoelectric point (pI) is reached (typically between pH 4.0 and 4.5 for this class of molecules). Massive precipitation will occur as the zwitterion forms its least soluble state.

  • Aging and Isolation: Allow the suspension to age at room temperature for 2 hours to allow for Ostwald ripening. Filter, wash with cold deionized water, and dry in vacuo.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Recrystallization Solvents for Sulfathiazole Derivatives

Solvent SystemSolvation PowerPolymorph TendencyRecommended Application
70% Isopropanol/Water High at reflux, Low at 4 °CStable Forms (e.g., Form III)Standard purification; high recovery yield[1][2].
Glacial Acetic Acid ModerateMetastable / SolvatespH-shift crystallization; removal of basic impurities[6].
Ethanol/Water (1:1) ModerateMixed (Forms II, III, IV)Good for laser-induced or sonocrystallization[3].
Acetone / THF HighForm I / Form IIMicronization via Supercritical Antisolvent (SAS) process[4].

Part 4: Workflows & Visualizations

Troubleshooting Start Crude 2-[[(4-Aminophenyl)sulfonyl]amino] -4-thiazoleacetic acid Dissolve Dissolve in hot solvent (e.g., 70% IPA/Water) Start->Dissolve Filter Hot Filtration (Pre-heated funnel) Dissolve->Filter Issue3 Error: Discoloration? Dissolve->Issue3 Cool Controlled Cooling Phase (5 °C / hour) Filter->Cool Issue1 Error: Oiling Out? Cool->Issue1 Issue2 Error: No Crystals / Low Yield? Cool->Issue2 Success Pure Crystalline Product (Stable Polymorph) Cool->Success Ideal Crystal Growth Fix1 Reheat, add antisolvent, introduce seed crystals Issue1->Fix1 Yes Fix1->Cool Fix2 Evaporate excess solvent, cool further (ice bath) Issue2->Fix2 Yes Fix2->Cool Fix3 Add activated charcoal during hot dissolution Issue3->Fix3 Yes Fix3->Filter

Caption: Decision tree for solvent selection and troubleshooting during thermal recrystallization.

PHShift Crude Crude Compound (Zwitterionic) Base Dissolve in aq. NaOH (pH > 9) Crude->Base Deprotonation Charcoal Charcoal Treatment & Filtration Base->Charcoal Remove impurities Acid Dropwise addition of Glacial Acetic Acid Charcoal->Acid Reprotonation Isoelectric Reach Isoelectric Point (pH ~ 4.0 - 4.5) Acid->Isoelectric Minimize Solubility Crystallize Nucleation & Crystal Growth Isoelectric->Crystallize Supersaturation Isolate Filter, Wash (Cold H2O), Dry in Vacuo Crystallize->Isolate

Caption: Logical workflow for pH-shift (isoelectric) crystallization of zwitterionic sulfonamides.

Part 5: References

  • Recrystallization of phenacetin and sulfathiazole using the sonocrystallization process ResearchGate[Link]

  • Relative Stabilities of the Five Polymorphs of Sulfathiazole ResearchGate[Link]

  • Crystallization of Polymorphic Sulfathiazole Controlled by Femtosecond Laser-Induced Cavitation Bubbles ACS Publications[Link]

  • Synthesis and Recrystallization from Acetic Acid European Journal of Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during the extraction and purification of this compound. As Senior Application Scientists, we have synthesized the following information to ensure technical accuracy and provide field-proven insights to support your research and development.

Understanding the Molecule: An Amphoteric Nature

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is central to developing an effective purification strategy. The key functional groups and their predicted pKa values are:

  • Carboxylic Acid (-COOH): This is the most acidic proton, with a predicted pKa of approximately 3.5 - 4.5 . At a pH above this range, this group will be deprotonated to a carboxylate (-COO⁻).

  • Sulfonamide (Ar-SO₂NH-R): The proton on the sulfonamide nitrogen is weakly acidic, with a predicted pKa in the range of 8.5 - 9.5 . It will be deprotonated at a higher pH.

  • Aminophenyl (-NH₂): The aromatic amine group is basic and will be protonated to an ammonium ion (-NH₃⁺) in acidic conditions. The predicted pKa of the conjugate acid is around 2.5 - 3.5 .

Understanding these pKa values is critical for manipulating the solubility of the target molecule and its impurities during liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfonamide impurities I should expect in my crude product?

A1: Based on the likely synthesis route, which involves the reaction of a sulfonyl chloride with an amine, common impurities include:

  • Unreacted Starting Materials: Such as 4-aminobenzenesulfonamide and 2-amino-4-thiazoleacetic acid.

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid.

  • Side-Reaction Products: Over-reaction or side reactions can lead to the formation of dimers or other related substances. For instance, if the aniline starting material is not properly handled, genotoxic impurities can arise.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, may be present.

Q2: My liquid-liquid extraction is not giving good separation. What am I doing wrong?

A2: Inefficient liquid-liquid extraction is often due to an incorrect pH of the aqueous phase. Since the target molecule is amphoteric, its solubility in the aqueous and organic layers is highly dependent on pH.[2][3]

  • At very low pH (e.g., pH < 2): The aminophenyl group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will have a net positive charge and will likely be more soluble in the aqueous phase.

  • At a mid-range pH (e.g., pH 4-5): The carboxylic acid will be deprotonated (-COO⁻), and the aminophenyl group will be in its neutral form (-NH₂). The molecule will exist as a zwitterion, which may decrease its solubility in both aqueous and organic phases, potentially leading to precipitation at the interface.

  • At a higher pH (e.g., pH > 10): Both the carboxylic acid and the sulfonamide will be deprotonated, giving the molecule a net negative charge and increasing its aqueous solubility.

To effectively separate your target compound, you need to consider the pKa values of both the desired product and the impurities you are trying to remove.

Q3: I'm having trouble with recrystallization. The compound either "oils out" or doesn't crystallize at all. What should I do?

A3: Recrystallization issues are common and can often be resolved by adjusting your solvent system and cooling procedure.

  • "Oiling out": This occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try using a larger volume of solvent, a different solvent with a lower boiling point, or a two-solvent system. Slow cooling is also crucial.

  • Failure to crystallize: This is usually due to using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures. If you've used too much solvent, you can try to carefully evaporate some of it. If solubility is the issue, you will need to find a different solvent or use a two-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).[4][5] Common solvent pairs for polar compounds include ethanol-water and acetone-water.

Troubleshooting Guide

Problem Possible Cause Solution
Low Purity After Extraction Incorrect pH of the aqueous phase leading to co-extraction of impurities.Optimize the pH based on the pKa values of the target compound and expected impurities. Consider a multi-step extraction or a back-extraction.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Low Yield After Extraction The target compound is partially soluble in the "wrong" phase.Adjust the pH to maximize the partitioning of your compound into the desired phase. Perform multiple extractions with smaller volumes of the extraction solvent.
The compound is precipitating at the interface.Adjust the pH to move away from the isoelectric point of the molecule.
Difficulty Removing a Specific Impurity The impurity has similar solubility and pKa to the target compound.Consider an alternative purification technique such as column chromatography or preparative HPLC.
Colored Impurities in Final Product High molecular weight byproducts from the synthesis.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the colored impurities.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for Removal of Basic and Acidic Impurities

This protocol is designed to separate the amphoteric target molecule from non-ionizable, acidic, and basic impurities.

Diagram of the Liquid-Liquid Extraction Workflow:

G crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Extract with Dilute Acid (e.g., 1M HCl, pH ~1) crude->add_acid sep1 Separate Layers add_acid->sep1 aq1 Aqueous Layer 1 (Contains Protonated Basic Impurities) sep1->aq1 Discard or process separately org1 Organic Layer 1 (Contains Target Compound and Acidic/Neutral Impurities) sep1->org1 add_base Extract Organic Layer 1 with Dilute Base (e.g., 1M NaHCO₃, pH ~8.5) org1->add_base sep2 Separate Layers add_base->sep2 aq2 Aqueous Layer 2 (Contains Deprotonated Target Compound and Acidic Impurities) sep2->aq2 org2 Organic Layer 2 (Contains Neutral Impurities) sep2->org2 Discard acidify Acidify Aqueous Layer 2 to pH ~4-5 (e.g., with 1M HCl) aq2->acidify precipitate Precipitate and Filter Pure Product acidify->precipitate

Caption: Workflow for liquid-liquid extraction of the target compound.

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve the crude 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid in a suitable organic solvent such as ethyl acetate.

  • Remove Basic Impurities: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). This will protonate basic impurities, such as unreacted anilines, and pull them into the aqueous layer.[6] Separate the organic layer.

  • Extract the Target Compound: To the organic layer, add a dilute aqueous base (e.g., 1M sodium bicarbonate solution). This will deprotonate the carboxylic acid of the target molecule, making it soluble in the aqueous phase, while neutral impurities remain in the organic layer. Separate the aqueous layer.

  • Isolate the Product: Carefully acidify the aqueous layer from the previous step with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The target compound should precipitate out of the solution.

  • Collect and Dry: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid

This protocol provides a general guideline for the recrystallization of the target compound. The optimal solvent or solvent system should be determined experimentally.

Diagram of the Recrystallization Workflow:

G start Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter Optional cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry the Pure Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. For a compound with both polar and non-polar characteristics like this one, consider solvents of intermediate polarity such as ethanol, isopropanol, or acetonitrile, or a two-solvent system like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if needed): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary Table

Purification Method Key Parameters to Optimize Expected Outcome Potential Pitfalls
Liquid-Liquid Extraction pH of aqueous phases, choice of organic solvent, number of extractions.Removal of acidic, basic, and neutral impurities.Emulsion formation, precipitation at the interface, co-extraction of impurities with similar pKa.
Recrystallization Choice of solvent or solvent system, cooling rate.High purity crystalline solid."Oiling out," low yield, co-crystallization of impurities.

By understanding the chemical nature of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid and systematically applying these troubleshooting and optimization strategies, you can significantly improve the purity and yield of your final product.

References

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. PMC. Available at: [Link]

  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. SpringerLink. Available at: [Link]

  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. The Royal Society of Chemistry. Available at: [Link]

  • RECRYSTALLISATION. University of Calgary. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • What is the best extraction method of sulfonamides group from honey samples? ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. Science Publishing Group. Available at: [Link]

  • Recrystallization-1.pdf. University of California, Irvine. Available at: [Link]

  • pKa Prediction. Rowan. Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

Sources

Optimization

overcoming false positives in 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid colorimetric assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address a pervasive challenge in residue analysis: false positive anomalies in competitive Enzyme-Linked Immuno...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address a pervasive challenge in residue analysis: false positive anomalies in competitive Enzyme-Linked Immunosorbent Assays (cELISAs) utilizing the hapten 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid .

Also known as the TS hapten (sulfathiazole-4-acetic acid derivative), this molecule is the gold standard for raising generic, broad-spectrum antibodies against sulfonamide antibiotics [1]. Because it exposes the common 4-aminobenzenesulfonyl moiety while tethering to carrier proteins via the acetic acid spacer, it enables multi-residue detection. However, this same structural generalization, combined with the inversely proportional signal logic of competitive assays, creates a perfect storm for false positives when analyzing complex matrices like milk, honey, and wastewater.

Diagnostic Overview: The Mechanistic Causality of False Positives

In a competitive colorimetric assay, free sulfonamides in the sample compete with the enzyme-conjugated hapten for limited antibody binding sites. The signal (absorbance at 450 nm via HRP/TMB oxidation) is inversely proportional to the analyte concentration. Therefore, any physical or chemical factor that artificially suppresses antibody-antigen binding or inhibits enzyme activity will result in a loss of signal. The assay system falsely interprets this signal loss as a positive hit.

Primary Drivers of Signal Suppression
  • Matrix-Induced Conformational Shifts: High lipid content in raw milk or extreme pH variations in honey can induce transient denaturation or steric hindrance in the generic anti-sulfonamide antibodies, preventing them from recognizing the immobilized TS hapten.

  • Enzyme Quenching: Matrices like honey contain high concentrations of natural antioxidants (e.g., flavonoids and phenolic acids). These compounds act as radical scavengers, quenching the Horseradish Peroxidase (HRP)-mediated oxidation of the TMB substrate, thereby artificially reducing color development [2].

  • Epitope Cross-Reactivity: Because the TS hapten is engineered for class-selective recognition, the resulting antibodies may cross-react with non-target structural analogs (such as naturally occurring para-aminobenzoic acid) present in the matrix[3].

G A Complex Sample Matrix (Milk, Honey, Wastewater) B True Positive (Sulfonamides Present) A->B C Matrix Interference (pH, Lipids, Antioxidants) A->C D Competes with Coating Antigen B->D E Inhibits Ab Binding or Quenches HRP C->E F Reduced Colorimetric Signal (Low Absorbance at 450nm) D->F E->F G Valid Positive Result F->G If caused by Target H False Positive Result F->H If caused by Matrix

Mechanism of false positives in competitive colorimetric assays due to matrix interference.

Quantitative Data: Matrix Impacts and Mitigation

To systematically eliminate false positives, we must match the specific matrix interferent with a targeted mitigation strategy. The table below summarizes field-validated approaches for restoring assay integrity.

Matrix TypePrimary InterferentMechanism of False PositiveRecommended MitigationExpected Recovery Post-Mitigation
Raw Milk Lipids & CaseinSteric hindrance of antibody binding; physical masking of the plate surface.20x Dilution in Assay Buffer or Centrifugation (4°C) to remove fat layer.85–110%
Honey Flavonoids & Low pHHRP quenching by antioxidants; pH-induced antibody denaturation.Solid Phase Extraction (SPE) clean-up using HLB cartridges.80–105%
Wastewater Humic AcidsNon-specific binding to the TS hapten-protein conjugate.Filtration (0.22 µm) followed by SPE clean-up.75–95%

Troubleshooting Workflows

When an unexpected positive result occurs, do not immediately discard the batch. Follow this logical decision tree to isolate the variable causing the signal drop.

Troubleshooting Start Unexpected Positive Result (Low Absorbance) Check1 Run Matrix Blank Is signal still low? Start->Check1 Yes1 Matrix Effect Confirmed Check1->Yes1 Yes No1 Check Cross-Reactivity or True Contamination Check1->No1 No Action1 Implement SPE Clean-up or Sample Dilution Yes1->Action1 Action2 Confirm with LC-MS/MS No1->Action2

Troubleshooting workflow for unexpected positive results in TS-hapten ELISAs.

Standardized Protocol: Self-Validating SPE Clean-up for Honey Matrices

Because simple dilution is often insufficient for honey due to its high antioxidant capacity, a Solid Phase Extraction (SPE) protocol is mandatory. This protocol is designed as a self-validating system : by incorporating a spiked matrix control (SMC) and a blank matrix control (BMC), the system proves its own efficacy in real-time.

Phase 1: Sample Preparation & Neutralization Causality: Honey is naturally acidic (pH 3.4–6.1). Loading acidic samples directly onto the assay plate denatures the antibody.

  • Weigh 1.0 g of the honey sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of 0.1 M Phosphate Buffer (pH 7.2) and vortex for 2 minutes until completely dissolved.

  • Self-Validation Step: Prepare a BMC (known negative honey) and an SMC (BMC spiked with 10 µg/kg Sulfathiazole) alongside your unknown sample.

Phase 2: SPE Conditioning & Loading Causality: Polymeric reversed-phase sorbents (e.g., Oasis HLB) capture the hydrophobic sulfonamide core while allowing polar sugars and water-soluble antioxidants to pass through. 4. Condition the SPE cartridge with 3.0 mL of 100% Methanol, followed by 3.0 mL of deionized water. Do not let the sorbent dry. 5. Load the 6.0 mL neutralized honey solution onto the cartridge at a controlled flow rate of 1 drop/second.

Phase 3: Washing & Elution 6. Wash the cartridge with 5.0 mL of 5% Methanol in water. This critical step removes residual flavonoids that cause HRP quenching. 7. Elute the target sulfonamides into a clean glass vial using 3.0 mL of 100% Methanol.

Phase 4: Reconstitution & Assay 8. Evaporate the methanolic eluate to complete dryness under a gentle nitrogen stream at 40°C. 9. Reconstitute the residue in 1.0 mL of the ELISA kit's specific Assay Buffer. Vortex thoroughly. 10. Run the reconstituted samples on the TS-hapten coated microplate. Validation Check: The BMC must yield an absorbance > 1.2 OD (proving matrix inhibitors were removed), and the SMC must show > 50% inhibition (proving the analyte was successfully recovered).

Frequently Asked Questions (FAQs)

Q: Why does my raw milk sample test positive in the ELISA, but LC-MS/MS confirms it is negative for sulfonamides? A: This is a classic false positive caused by lipid interference. Milk fat globules can physically coat the TS-hapten immobilized on the microplate, creating steric hindrance that prevents the primary antibody from binding. Because the antibody is washed away, no enzyme conjugate binds, resulting in low color development. Solution: Centrifuge the milk at 4,000 x g for 10 minutes at 4°C to solidify the lipid layer, and exclusively sample the defatted skim milk from the sub-layer [4].

Q: How does the specific structure of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid contribute to cross-reactivity? A: The design of this hapten is a double-edged sword. The acetic acid group at position 4 of the thiazole ring acts as a spacer arm, allowing covalent linkage to a carrier protein (like BSA) without masking the critical 4-aminobenzenesulfonyl epitope. However, if the animal immunized with this conjugate produces antibodies that recognize the spacer arm or the thiazole ring rather than just the sulfonamide core, the assay will cross-react with other thiazole-containing compounds or matrix proteins, leading to false positives.

Q: Can I just heavily dilute my samples to overcome the matrix effect without using SPE? A: Dilution is a mathematically sound strategy only if the assay's sensitivity permits it. Because generic antibodies raised against the TS hapten typically exhibit high affinity (IC50 values < 10 µg/L), a 10x to 20x dilution in assay buffer is often sufficient to dilute out the matrix interferents while keeping the sulfonamide concentration above the Limit of Detection (LOD). However, for highly suppressive matrices like dark honey, SPE remains the only reliable method.

References
  • Haasnoot, W., et al. (2000). "Sulphonamide Antibodies: From Specific Polyclonals to Generic Monoclonals." Food and Agricultural Immunology. Available at:[Link]

  • Almeida-Muradian, L. B., et al. (2020). "Standard methods for Apis mellifera honey research." Journal of Apicultural Research. Available at:[Link]

  • Li, C., et al. (2019). "A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity." Molecules. Available at:[Link]

  • Pinacho, D. G., et al. (2024). "DNA-directed immobilization fluorescent immunoarray for multiplexed antibiotic residue determination in milk." Analytical and Bioanalytical Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: A Guide to Stabilizing 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid in DMSO Stock Solutions

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid in their experime...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid in their experiments. The stability of this compound in dimethyl sulfoxide (DMSO) stock solutions is a critical factor for ensuring experimental reproducibility and data integrity. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the stability and efficacy of your compound.

Section 1: Understanding the Instability - The "Why"

FAQ 1: I've noticed a color change and/or precipitation in my DMSO stock solution. What is causing this instability?

The observation of color changes, precipitate formation, or loss of activity in your stock solution of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid is often indicative of chemical degradation. The molecule's structure contains several functional groups that can be susceptible to degradation, particularly in a solvent like DMSO, which is not entirely inert.

The primary causes of instability are multifaceted:

  • Hydrolysis of the Sulfonamide Bond: The sulfonamide linkage (-SO₂-NH-) can be susceptible to hydrolysis, breaking the bond between the phenylsulfonyl and thiazole moieties. This reaction is significantly accelerated by the presence of water.[1] Since DMSO is highly hygroscopic, it readily absorbs ambient moisture, which can then act as a reactant.[2][3] The presence of the carboxylic acid group on the thiazole ring can also influence the local micro-acidity, potentially affecting the hydrolysis rate.

  • Degradation of the 2-Aminothiazole Ring: The 2-aminothiazole core is a known source of instability for some compounds in DMSO.[4] This can be due to tautomerization facilitated by the dipolar nature of DMSO, followed by oxidation or dimerization.[4] Such reactions can lead to a variety of degradation products, which may be responsible for a visible color change in the solution.

  • DMSO-Mediated Oxidation: DMSO itself can act as an oxidant under certain conditions, such as elevated temperatures or in the presence of acid catalysts.[5][6] While this is less common at standard storage temperatures, it remains a potential degradation pathway over long-term storage.

  • Solubility Issues and Precipitation: The compound's solubility can decrease if water is absorbed into the DMSO stock, leading to precipitation.[7][8] Furthermore, repeated freeze-thaw cycles can promote precipitation as the compound may not fully redissolve upon thawing, especially if some degradation has already occurred.[8][9]

To visualize these potential issues, the following diagram outlines the key molecular vulnerabilities.

Parent 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (Parent Compound) Hydrolysis_Product Hydrolysis Products (e.g., 4-Aminobenzenesulfonic acid + 2-Amino-4-thiazoleacetic acid) Parent->Hydrolysis_Product Sulfonamide Cleavage Oxidation_Product Oxidized/Dimerized Products (from 2-aminothiazole ring) Parent->Oxidation_Product Ring Degradation Water H₂O (from ambient moisture) Water->Hydrolysis_Product DMSO_Ox DMSO (as oxidant) DMSO_Ox->Oxidation_Product

Caption: Hypothesized degradation pathways for the target compound in DMSO.

Section 2: Proactive Stabilization - Preparation & Storage Protocols

FAQ 2: What is the definitive protocol for preparing a stable stock solution?

The preparation of your stock solution is the first and most critical step in preventing degradation. A meticulous protocol minimizes the introduction of contaminants like water and ensures the compound is handled under optimal conditions.

Step-by-Step Protocol for Stock Solution Preparation:

  • Equilibration: Before opening, allow the vial of the solid compound and the bottle of DMSO to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder and into the solvent.

  • Solvent Selection: Use only high-purity, anhydrous DMSO (≥99.9%).[3][8] Use a fresh bottle or one that has been properly stored (e.g., under an inert gas like argon) to minimize water content.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or vial. Perform this step in an environment with controlled humidity if possible.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the solid compound.

  • Solubilization: Mix thoroughly by vortexing. If the compound does not dissolve completely, sonication in a water bath for a few minutes is recommended.[3] Gentle warming (e.g., to 37°C) can be used cautiously, but be aware that heat can accelerate degradation of sensitive compounds.[3]

  • Aliquotting: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in amber or opaque vials.[9][10] This is the single most effective way to prevent degradation from repeated freeze-thaw cycles.[8]

  • Inert Gas Overlay (Optional but Recommended): For maximum protection during long-term storage, flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing tightly.

FAQ 3: How should I store the stock solutions to maximize long-term stability?

Proper storage is essential for preserving the integrity of your compound over weeks and months. The goal is to slow down chemical reactions and prevent exposure to environmental factors that promote degradation.

Parameter Recommendation Scientific Rationale
Temperature -80°C for long-term storage (>1 month).-20°C for short-term storage (<1 month). [9]Low temperatures significantly reduce the rate of chemical reactions, including hydrolysis and oxidation. -80°C provides the greatest stability.[8][9]
Light Exposure Store in amber or opaque vials. Protects light-sensitive functional groups from photochemical degradation. Many complex organic molecules are susceptible to degradation upon UV/visible light exposure.[8]
Atmosphere Tightly sealed vials, preferably with an inert gas overlay (Argon/Nitrogen). Prevents the ingress of atmospheric moisture and oxygen. DMSO is hygroscopic, and absorbed water is a primary driver of hydrolysis.[2][11]
Freeze-Thaw Cycles Avoid completely by using single-use aliquots. [10]Each freeze-thaw cycle can introduce moisture, concentrate solutes, and potentially cause precipitation, leading to inaccurate concentrations and accelerated degradation.[8][11]

Section 3: Verifying Stability & Troubleshooting

FAQ 4: How can I experimentally verify the stability of my stock solution?

Trust but verify. A proactive stability study is the best way to ensure your experimental results are based on the correct concentration of the active compound. This is particularly important if a stock solution will be used over an extended period.

A Prepare fresh stock solution in anhydrous DMSO B Immediately analyze aliquot (T=0 Baseline) via LC-MS/HPLC A->B Establish Baseline C Store single-use aliquots under recommended conditions (-20°C or -80°C) A->C Store F Compare peak area of parent compound to T=0 baseline B->F D At each time point (e.g., 1, 4, 8 weeks), thaw one aliquot C->D Test E Analyze thawed aliquot using the identical LC-MS/HPLC method D->E E->F G Calculate % Remaining & Identify any new degradation peaks F->G

Caption: Experimental workflow for assessing compound stability in DMSO.

Protocol: LC-MS Based Stability Assessment [8][12][13]

  • Objective: To quantify the percentage of the parent compound remaining over time.

  • Materials: Your compound, anhydrous DMSO, LC-MS system, appropriate vials.

  • Methodology:

    • Time-Zero (T=0) Sample: Prepare a fresh stock solution as described in FAQ 2. Immediately dilute an aliquot and analyze it via LC-MS. Record the peak area of the parent compound. This is your 100% reference point.

    • Storage: Store the remaining aliquots at your desired temperature (-20°C or -80°C).

    • Time-Point Analysis: At scheduled intervals (e.g., 1 week, 4 weeks, 8 weeks, etc.), thaw a new, unused aliquot.

    • Analysis: Analyze the thawed sample using the exact same LC-MS method as the T=0 sample.

    • Data Analysis: Calculate the percentage of compound remaining: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100. A significant decrease (>5-10%) or the appearance of new peaks indicates degradation.

FAQ 5: My experimental results are inconsistent. How do I troubleshoot if the stock solution is the cause?

Inconsistent bioassay results are a common red flag for compound instability. Use the following decision tree to diagnose the problem.

Caption: Troubleshooting decision tree for inconsistent experimental results.

Quick Troubleshooting Reference

Observation Potential Cause(s) Recommended Action(s)
Precipitate in vial after thawing - Water absorption reducing solubility.- Compound concentration exceeds solubility at lower temperatures.1. Gently warm (37°C) and vortex to attempt redissolution.2. If it persists, discard and prepare a fresh stock.3. Ensure anhydrous DMSO is always used.
Solution has turned yellow/brown - Oxidation or other degradation of the 2-aminothiazole ring.1. Discard the solution immediately.2. Prepare a fresh stock and store under inert gas at -80°C.
Gradual loss of bioactivity over time - Hydrolysis of the sulfonamide bond.- General compound degradation.1. Perform an LC-MS stability study to confirm.2. Prepare fresh stock solutions more frequently.3. Ensure strict adherence to storage protocols.

References

  • Degradation of DMSO by human gut microbiota through in vitro fermentation. (2022). Chinese Journal of Microecology.
  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. (n.d.).
  • Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. (2023). Taylor & Francis Online.
  • Overcoming problems of compound storage in DMSO: solvent and process altern
  • Technical Support Center: Compound Stability in DMSO-d6. (n.d.). Benchchem.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026). Journal of Biomolecular Screening.
  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia.
  • What is the best right way of storing DMSO in research lab?. (2015).
  • Technical Support Center: Compound Stability and Handling. (n.d.). Benchchem.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021). Organic Process Research & Development.
  • Compound Handling Instructions. (n.d.). MedChemExpress.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. (n.d.). RSC Publishing.
  • Studies on repository compound stability in DMSO under various conditions. (2003). PubMed.
  • Inhibitor Handling Instructions. (n.d.). Selleck Chemicals.
  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). Chemistry – A European Journal.
  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid Chromatography

Welcome to the technical support guide for the chromatographic analysis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. This resource is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis. The following frequently asked questions (FAQs) and troubleshooting guides provide in-depth solutions to optimize your mobile phase and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. What are the likely causes and how can I fix it?

A1: Understanding the Problem:

Peak tailing is a common issue when analyzing acidic compounds like 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid. It's often characterized by an asymmetry factor (As) or tailing factor (Tf) greater than 1.2 and can compromise accurate integration and resolution.[1] The primary causes for this compound are typically:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are acidic and can interact with the basic amine and thiazole moieties of your analyte, leading to tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, your analyte can exist in multiple ionized and un-ionized states, causing peak broadening and tailing.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: This is the most critical parameter to control. For an acidic compound, you want to suppress the ionization of the carboxylic acid group to increase its retention and improve peak shape. This is achieved by using a mobile phase pH that is at least 2 pH units below the pKa of the carboxylic acid group.[2][3][4]

  • Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis. Phosphate buffers are often a good choice for low pH applications due to their low UV cutoff.[5][6]

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[3] Acetonitrile generally provides better peak shape for acidic compounds and has a lower viscosity.

  • Column Selection: If peak tailing persists, consider using a column with a highly inert packing material, such as a base-deactivated C18 or a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[7]

Q2: My analyte has poor retention on a C18 column. How can I increase its retention time?

A2: Addressing Poor Retention:

Poor retention of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid, a relatively polar molecule, can be a challenge. Here's how to address it:

  • Decrease the Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase the retention of your analyte on a reversed-phase column.

  • Optimize Mobile Phase pH: As mentioned previously, ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid. The un-ionized form is less polar and will be retained more strongly.[3][4]

  • Consider a Different Stationary Phase: If adjusting the mobile phase isn't sufficient, a phenyl-hexyl or a polar-embedded phase column can provide alternative selectivity and potentially increased retention for your analyte.

  • Ion-Pair Chromatography: While less common for routine analysis, using an ion-pairing reagent can significantly increase the retention of ionized analytes. However, these reagents can be harsh on columns and are often not compatible with mass spectrometry.[7]

Q3: I'm seeing inconsistent retention times from one injection to the next. What could be the cause?

A3: Troubleshooting Retention Time Variability:

Inconsistent retention times can invalidate your results. The most common culprits are:

  • Inadequate Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase composition.

  • Unstable Mobile Phase pH: If your mobile phase is not adequately buffered, its pH can drift, leading to changes in the ionization state of your analyte and, consequently, its retention time.[5] Always use a buffer within its effective buffering range (typically ±1 pH unit from its pKa).[3]

  • Leaky Pump or Injector Seals: Check your HPLC system for any leaks that could cause fluctuations in the mobile phase flow rate and composition.

  • Temperature Fluctuations: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment.

Experimental Protocol: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for the analysis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid to achieve good peak shape and retention.

Methodology:

  • Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a series of aqueous buffers (e.g., 20 mM phosphate buffer) at pH 2.5, 3.0, 3.5, 4.0, and 4.5.

    • Organic Modifier: Use HPLC-grade acetonitrile.

    • Initial Mobile Phase Composition: Start with a mobile phase composition of 70% aqueous buffer and 30% acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength around 270-280 nm should be appropriate.[8]

    • Column Temperature: 30 °C

  • Procedure:

    • Equilibrate the column with the mobile phase at pH 2.5 for at least 30 minutes.

    • Inject a standard solution of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid.

    • Record the chromatogram.

    • Repeat the process for each of the prepared mobile phase pH values, ensuring the column is fully equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • For each chromatogram, measure the retention time (t_R) and the tailing factor (Tf) of the analyte peak.

    • Plot the retention time and tailing factor as a function of mobile phase pH.

Expected Outcome:

You should observe that as the mobile phase pH decreases, the retention time of the analyte increases, and the peak shape improves (Tf closer to 1).[4] The optimal pH will provide a balance of sufficient retention for good separation and a symmetrical peak shape.

Data Summary Table:

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)
2.5(e.g., 8.2)(e.g., 1.1)
3.0(e.g., 6.5)(e.g., 1.3)
3.5(e.g., 5.1)(e.g., 1.6)
4.0(e.g., 4.0)(e.g., 1.9)
4.5(e.g., 3.2)(e.g., 2.2)

Note: The values in this table are illustrative and will vary depending on the specific column and HPLC system used.

Visualizing the Optimization Workflow

The following diagram illustrates the logical steps involved in troubleshooting and optimizing the mobile phase for your analysis.

Mobile_Phase_Optimization Start Start: Poor Chromatography (Peak Tailing / Poor Retention) Check_pH Is Mobile Phase pH Optimized? (2 units below analyte pKa) Start->Check_pH Adjust_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.0) Check_pH->Adjust_pH No Check_Organic Is Organic Modifier Type/Concentration Optimal? Check_pH->Check_Organic Yes Adjust_pH->Check_Organic Adjust_Organic Adjust Organic Modifier (e.g., Acetonitrile vs. Methanol, %) Check_Organic->Adjust_Organic No Check_Column Is Column Chemistry Appropriate? Check_Organic->Check_Column Yes Adjust_Organic->Check_Column Change_Column Select Alternative Column (e.g., Phenyl-Hexyl, Base-Deactivated) Check_Column->Change_Column No Good_Chromatography Achieved Good Peak Shape and Retention Check_Column->Good_Chromatography Yes Change_Column->Good_Chromatography

Caption: Workflow for mobile phase optimization.

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles - Benchchem. (n.d.).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. (2022, August 26). Retrieved from [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC. (2021, June 22). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved from [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. (2014, November 1). Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2022, November 21). Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

inter-laboratory validation of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid assays

As a Senior Application Scientist, I have overseen numerous method developments and inter-laboratory validations. The quantification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (CAS 135285-81-3)—hereafter...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen numerous method developments and inter-laboratory validations. The quantification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (CAS 135285-81-3)—hereafter referred to as APSA-TAA —presents a unique analytical challenge. Structurally, APSA-TAA combines a sulfanilamide core with a thiazoleacetic acid moiety, resulting in an amphoteric molecule that exhibits zwitterionic behavior at physiological pH [1]. This dual polarity complicates extraction recoveries and often leads to severe matrix interference in conventional immunoassays.

This guide objectively compares the performance of a novel Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against standard LC-MS/MS and conventional competitive ELISA (cELISA) methodologies. By detailing the mechanistic causality behind our protocols and presenting multi-laboratory validation data, this document serves as a self-validating framework for laboratories looking to implement robust APSA-TAA screening.

Technology Comparison & Mechanistic Evaluation

When selecting an assay for sulfonamide derivatives, laboratories must balance throughput, specificity, and matrix resilience. Conventional biosensors and cELISAs often struggle with cross-reactivity among the broader sulfonamide class [2].

  • LC-MS/MS (The Reference Standard): Offers unparalleled specificity via Multiple Reaction Monitoring (MRM). However, it is throughput-limited and highly susceptible to ion suppression in the Electrospray Ionization (ESI) source when analyzing complex biological tissues.

  • Conventional cELISA: Provides high throughput but relies on standard fluorophores or colorimetric substrates (e.g., TMB). These are easily skewed by the native autofluorescence of biological matrices (like porphyrins in liver tissue) or endogenous peroxidases.

  • TR-FRET (The Evaluated Product): Utilizes a Europium (Eu) cryptate donor and a d2-dye acceptor. Because Europium has an exceptionally long emission half-life (>1 ms), we can introduce a 50 µs delay before reading the signal. The Causality: This temporal gating allows all short-lived background autofluorescence to decay completely, delivering LC-MS/MS-level sensitivity with ELISA-level throughput.

Table 1: Objective Performance Metrics Comparison
ParameterLC-MS/MS (Reference)Conventional cELISATR-FRET Assay (Evaluated)
Limit of Detection (LOD) 0.5 ng/g5.0 ng/g1.2 ng/g
Dynamic Range 1 - 1000 ng/g5 - 100 ng/g2 - 500 ng/g
Matrix Effect Susceptibility High (Ion Suppression)High (Autofluorescence)Low (Time-Gated)
Throughput (Samples/Day) ~80~400>800 (384-well format)
Cross-Reactivity (Sulfamethoxazole) < 0.1%12.5%< 1.0%

Inter-Laboratory Validation Workflow

To prove the reliability of the TR-FRET assay, we conducted a multi-laboratory validation study across 12 independent sites, adapting the rigorous statistical framework outlined in EPA Draft Method 1633 for complex matrices [3].

ValidationWorkflow A Sample Prep (Tissue/Fluid) B HLB SPE Extraction A->B Homogenization C Aliquot Split (12 Labs) B->C Elution & Reconstitution D LC-MS/MS (Reference) C->D E TR-FRET (Test Kit) C->E F ISO 16140 Data Aggregation D->F Quantification E->F Quantification

Fig 1: Multi-laboratory validation workflow comparing TR-FRET and LC-MS/MS methodologies.

Self-Validating Experimental Protocols

The following methodologies were utilized across all 12 participating laboratories. Every step is designed with internal mechanistic controls to ensure data integrity.

Protocol A: Dual-Mode Solid Phase Extraction (SPE)

Because APSA-TAA is amphoteric, traditional silica-based C18 columns yield poor recoveries due to secondary silanol interactions. We utilize Hydrophilic-Lipophilic Balance (HLB) polymeric cartridges.

  • Homogenization: Weigh 2.0 g of tissue. Add 8 mL of 1% formic acid in acetonitrile.

    • Causality: The acidic organic solvent precipitates matrix proteins while keeping the amphoteric APSA-TAA in an un-ionized state, maximizing its solubility in the organic phase.

  • Centrifugation: Spin at 10,000 × g for 10 minutes at 4°C to pellet debris.

  • SPE Conditioning: Condition the HLB cartridge with 3 mL methanol, followed by 3 mL LC-grade water.

  • Loading & Washing: Load the supernatant. Wash with 3 mL of 5% methanol in water.

    • Causality: This specific wash concentration removes highly polar matrix components without eluting the target, as the thiazole ring firmly anchors the molecule to the hydrophobic sites of the HLB resin.

  • Elution: Elute with 3 mL of 5% ammonium hydroxide in methanol.

    • Causality: The basic pH deprotonates the acetic acid moiety, breaking the hydrophobic interactions and ensuring >95% recovery of the analyte.

  • Reconstitution: Evaporate under a gentle N₂ stream at 40°C and reconstitute in 1 mL of TR-FRET assay buffer.

Protocol B: Competitive TR-FRET Assay (The Evaluated Method)
  • Reagent Addition: Dispense 10 µL of the reconstituted sample into a 384-well white microplate.

  • Conjugate Addition: Add 5 µL of Europium-cryptate labeled anti-APSA-TAA monoclonal antibody and 5 µL of d2-labeled APSA-TAA tracer.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

    • Causality: This duration allows the competitive equilibrium between the native APSA-TAA (in the sample) and the d2-tracer for the Eu-antibody binding sites to fully stabilize.

  • Time-Resolved Reading: Excite the plate at 340 nm. Introduce a 50 µs delay. Read emissions at 620 nm (donor) and 665 nm (acceptor).

    • Causality: The 50 µs delay is the critical self-validating step. It acts as a temporal filter, allowing all short-lived background fluorescence from the biological matrix to decay, isolating only the long-lived FRET signal.

  • Data Processing: Calculate the 665/620 nm ratio. A lower ratio indicates higher displacement of the tracer, correlating to a higher concentration of APSA-TAA in the sample.

TRFRET_Mechanism Ab Eu-Anti Target Tracer d2-Tracer Ab->Tracer No Target (Binding) Target Sample Target Ab->Target Target Present (Competition) Signal 665nm Emission Tracer->Signal FRET NoSignal 620nm Only Target->NoSignal No FRET

Fig 2: Competitive TR-FRET signaling pathway for target analyte quantification.

Protocol C: LC-MS/MS Reference Method
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (1.7 µm, 2.1 x 100 mm). Use a mobile phase gradient of 0.1% Formic acid in water (A) and Acetonitrile (B).

  • Detection: Utilize ESI in positive ion mode.

    • Causality: Positive mode is selected because the primary amine on the phenyl ring of APSA-TAA readily accepts a proton in the acidic mobile phase, forming a highly stable [M+H]⁺ precursor ion.

Inter-Laboratory Validation Results

Samples were spiked at three concentration levels (Low, Medium, High) and distributed blindly to the 12 participating laboratories. The statistical analysis evaluated Repeatability ( RSDr​ , within-lab variation) and Reproducibility ( RSDR​ , between-lab variation).

Table 2: Inter-Laboratory Precision and Recovery Data (n=12 Labs)
Analyte Spike LevelMethodMean Recovery (%)Repeatability ( RSDr​ %)Reproducibility ( RSDR​ %)
Low (5 ng/g) LC-MS/MS92.46.19.8
TR-FRET94.15.88.5
Medium (50 ng/g) LC-MS/MS96.84.27.1
TR-FRET98.23.96.4
High (250 ng/g) LC-MS/MS98.53.55.2
TR-FRET99.13.14.8

Data Interpretation: The TR-FRET assay demonstrated equivalent, and in some cases slightly superior, reproducibility ( RSDR​ ) compared to the LC-MS/MS reference method. The lower variance at the 5 ng/g level for TR-FRET is directly attributed to the elimination of matrix ion suppression, a common artifact in LC-MS/MS trace analysis.

Conclusion

For the robust quantification of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid, the TR-FRET assay provides a highly reliable, high-throughput alternative to LC-MS/MS. By leveraging time-resolved temporal gating to eliminate matrix autofluorescence and utilizing a targeted SPE protocol to manage the analyte's amphoteric nature, laboratories can achieve reference-level accuracy at a fraction of the analytical runtime.

References

  • Chemsrc. "Ethyl (2-amino-1,3-thiazol-4-yl)acetate | CAS#:53266-94-7" (Contains structural and precursor data for CAS 135285-81-3). Chemsrc Chemical Database. URL:[Link]

  • Haasnoot, W. "Biosensor detection of sulfonamides: from specific to multi-sulfonamide assays." Rapid Methods Europe 2004. Bastiaanse Communication. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Multi-Laboratory Validation Study for Analysis of PFAS by EPA Draft Method 1633 (Volume IV): Tissue." EPA.gov, January 2024. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic Acid

Chemical Identity & Context: 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (CAS No. 135285-81-3) is a specialized active pharmaceutical ingredient (API) structurally rooted in the sulfonamide antibiotic class...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Context: 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid (CAS No. 135285-81-3) is a specialized active pharmaceutical ingredient (API) structurally rooted in the sulfonamide antibiotic class (a sulfathiazole derivative). In laboratory and drug development environments, handling this compound requires rigorous, specialized safety protocols. Beyond standard chemical irritation, sulfonamides present severe risks of idiosyncratic hypersensitivity, respiratory sensitization, and environmental toxicity.

This guide provides a self-validating system of operational, protective, and logistical protocols designed to ensure absolute safety and regulatory compliance during handling and disposal.

Part 1: Mechanistic Toxicology & The "Why" Behind PPE

To understand the stringent Personal Protective Equipment (PPE) requirements, one must understand the metabolic and chemical reactivity of the sulfonamide moiety. Respiratory and dermal protections are not merely regulatory checkboxes; they are critical physical barriers designed to interrupt a specific biochemical haptenation pathway.

When biological systems are exposed to sulfonamide powders (via inhalation of aerosolized particulates or dermal absorption), the parent compound undergoes enzymatic oxidation. As demonstrated in , the drug is bioactivated by cytochrome P450 enzymes (such as CYP2C9) into a chemically reactive hydroxylamine metabolite.

This unstable metabolite spontaneously oxidizes into a highly reactive nitroso derivative. The nitroso intermediate acts as a hapten,. These haptenated proteins are subsequently recognized by antigen-presenting cells, triggering a robust T-cell mediated immune response that can manifest as severe skin rashes, respiratory sensitization, or anaphylaxis.

Sensitization A Sulfonamide Derivative (Parent Drug) B Oxidation via CYP2C9 (Liver/Local Tissue) A->B C Hydroxylamine Metabolite (Highly Reactive) B->C D Protein Haptenation (Covalent Binding) C->D E Antigen Presentation (MHC Complex) D->E F T-Cell Activation & Hypersensitivity E->F

Mechanistic pathway of sulfonamide haptenation and T-cell mediated hypersensitivity.

Part 2: Core Personal Protective Equipment (PPE) Matrix

Because API powders are highly susceptible to electrostatic aerosolization, the required PPE scales directly with the mass being handled. The following matrix summarizes the quantitative thresholds and corresponding mandatory protections.

Operational ScaleTypical ApplicationRespiratory ProtectionDermal & Eye ProtectionPrimary Engineering Controls
Analytical (<10 mg) Weighing, dissolution, LC-MS prepN95 or P100 half-maskDouble nitrile gloves, safety goggles, lab coatClass II Biological Safety Cabinet (BSC) or Fume Hood
Preparative (10 mg - 1 g) Synthesis, formulation, scale-upP100 respirator or PAPRDouble nitrile gloves (extended cuff), chemical goggles, Tyvek sleevesEnclosed analytical balance within a Fume Hood
Bulk (>1 g) Milling, large-scale transferPowered Air-Purifying Respirator (PAPR)Full Tyvek suit, double nitrile gloves, face shieldDedicated API containment isolator

Part 3: Experimental Protocols & Step-by-Step Methodologies

Protocol 1: Safe Weighing and Dispensing of Sensitizing Powders

Causality: Fine sulfonamide powders generate static electricity during friction (e.g., opening plastic containers). This static causes the powder to aerosolize or cling to gloves, drastically increasing inhalation and dermal exposure risks. Neutralizing static and utilizing wet-wiping techniques ensures total containment.

Step 1: Preparation and PPE Donning

  • Inspect and don double nitrile gloves. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove extends over it to eliminate exposed skin.

  • Don an N95/P100 respirator and tightly fitted safety goggles.

Step 2: Environmental Control & Validation

  • Ensure the Class II BSC or Fume Hood is operational.

  • Self-Validation: Verify containment efficacy by checking the digital airflow monitor (target inward face velocity: 80-100 fpm). Place a static-dissipative mat on the work surface.

Step 3: Anti-Static Neutralization

  • Use an anti-static gun (e.g., Zerostat) or an ionizing blower on the weigh boat, the micro-spatula, and the gloved hands. This eliminates electrostatic repulsion, preventing the API from "jumping" out of the boat.

Step 4: Transfer and Weighing

  • Carefully open the primary container of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid.

  • Transfer the required mass. Close the balance doors immediately.

  • Self-Validation: Observe the analytical balance readout; a fluctuating readout indicates excessive turbulent airflow, requiring sash adjustment before proceeding.

Step 5: Secondary Containment

  • Transfer the weighed powder into a pre-labeled, sealable glass vial. Seal the vial cap with Parafilm before removing it from the containment zone.

Step 6: Decontamination

  • Critical Rule: Never use dry brushes to clean the balance, as this aerosolizes the API.

  • Use a wet-wipe technique: dampen a low-lint wipe with 70% Isopropyl Alcohol (IPA) or a mild alkaline detergent (sulfonamides are highly soluble in basic solutions) and gently wipe all surfaces.

  • Self-Validation: Perform a final visual inspection of the static-dissipative mat under oblique lighting to ensure no crystalline micro-particulates remain.

WeighingWorkflow Step1 1. Don PPE (Double Nitrile, N95) Step2 2. Prepare BSC/Hood (Verify Inward Airflow) Step1->Step2 Step3 3. Anti-Static Neutralization (Zero-Stat Gun) Step2->Step3 Step4 4. Transfer & Weigh (Minimize Aerosolization) Step3->Step4 Step5 5. Seal Container (Secondary Containment) Step4->Step5 Step6 6. Wet-Wipe Decontamination (70% IPA / Alkaline) Step5->Step6

Step-by-step operational workflow for the safe weighing of sensitizing API powders.

Part 4: Spill Response and Waste Disposal

Immediate Spill Response (Powder Spill inside Fume Hood)
  • Isolate: Alert nearby personnel and restrict access to the area. Do not turn off the fume hood; maintain negative pressure.

  • Contain: Carefully cover the spilled powder with absorbent paper towels to trap the dust and prevent further aerosolization.

  • Wet-Wipe: Gently pour a mild alkaline solution (e.g., 0.1M NaOH) or 70% IPA over the towels to dissolve and suspend the powder.

  • Collect: Carefully gather the wet towels from the outside edges inward, placing them directly into a rigid hazardous waste container.

  • Clean: Wash the area twice with soap and water, followed by a final IPA wipe.

Waste Disposal & Environmental Logistics

Sulfonamide antibiotics and their derivatives pose a severe risk to aquatic ecosystems, contributing to environmental toxicity and antimicrobial resistance if discharged into wastewater.

  • Segregation: Under , these compounds must not be disposed of via drain or standard biohazard streams. Collect all solid waste (empty vials, contaminated gloves, wipes) in a dedicated, rigid "Trace Chemotherapy / API Waste" container.

  • Destruction: The EPA mandates that the only acceptable disposal procedure for complex, environmentally hazardous pharmaceutical compounds is high-temperature thermal destruction. Waste must be transferred to a permitted . This ensures a destruction and removal efficiency (DRE) of at least 99.99%, completely breaking down the sulfonamide ring structure into harmless combustion byproducts.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity Source: Dove Press / Pharmacogenomics and Personalized Medicine URL:[Link]

  • Multiple Adduction Reactions of Nitroso Sulfamethoxazole with Cysteinyl Residues of Peptides and Proteins: Implications for Hapten Formation Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Management Facilities and Units Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

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